Technical Documentation Center

erythro-N-Boc-D-phenylalanine epoxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: erythro-N-Boc-D-phenylalanine epoxide
  • CAS: 98818-34-9

Core Science & Biosynthesis

Foundational

Erythro-N-Boc-D-phenylalanine Epoxide: A Technical Guide for Cysteine Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of erythro-N-Boc-D-phenylalanine epoxide, a pivotal tool in the study and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of erythro-N-Boc-D-phenylalanine epoxide, a pivotal tool in the study and inhibition of cysteine proteases. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present key data to inform its use in research and drug discovery.

Introduction: The Significance of Erythro-N-Boc-D-phenylalanine Epoxide

Erythro-N-Boc-D-phenylalanine epoxide is a specialized chemical compound widely utilized in the synthesis of various pharmaceuticals and bioactive molecules.[1] It is an epoxide derivative of the amino acid D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group.[1][] This Boc group enhances the compound's stability and controls its reactivity during organic synthesis, making it a crucial building block for developing peptide-based therapeutics.[1][]

The "erythro" designation in its name refers to the specific stereochemistry of the molecule, which is critical for its biological activity. This precise three-dimensional arrangement is achieved through stereocontrolled synthesis, often starting from N-protected α-amino acids.[3] The epoxide ring, a highly strained three-membered ring containing an oxygen atom, is the key to its function as a protease inhibitor.[4] This inherent strain makes the epoxide susceptible to ring-opening reactions by nucleophiles, a property that is expertly exploited in its mechanism of action against cysteine proteases.[4][5]

Cysteine proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including immune response, antigen presentation, and bone remodeling.[6] Their dysregulation is implicated in a variety of diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer metastasis.[6][7] This makes them significant targets for therapeutic intervention. Erythro-N-Boc-D-phenylalanine epoxide and related epoxysuccinyl compounds are potent, irreversible inhibitors of many cysteine proteases, particularly those of the papain family, which includes the cathepsins.[6][8][9]

Mechanism of Action: Covalent Modification of the Active Site

The inhibitory activity of erythro-N-Boc-D-phenylalanine epoxide stems from its ability to act as an irreversible, mechanism-based inhibitor. The core of its function lies in the covalent modification of the catalytic cysteine residue within the active site of the target protease.

The process begins with the inhibitor binding to the enzyme's active site. The phenylalanine moiety of the inhibitor often interacts with the S2 subsite of the protease, a hydrophobic pocket that contributes to substrate recognition.[6][10] Once positioned, the nucleophilic thiol group of the active site cysteine attacks one of the electrophilic carbon atoms of the epoxide ring.[11] This results in the opening of the strained epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[4][11] This covalent adduct effectively and irreversibly inactivates the enzyme.[8]

The "erythro" stereochemistry is crucial for the precise orientation of the epoxide within the active site to facilitate this nucleophilic attack. Studies have shown that the alkylation of the enzyme's cysteine residue occurs specifically on the primary carbon of the epoxide moiety.[11]

Caption: Covalent inhibition of a cysteine protease by erythro-N-Boc-D-phenylalanine epoxide.

Applications in Research and Drug Discovery

The unique properties of erythro-N-Boc-D-phenylalanine epoxide make it a valuable tool for researchers and drug development professionals.

  • Probing Enzyme Function: As a potent and selective inhibitor, it can be used to elucidate the roles of specific cysteine proteases in complex biological pathways. By inhibiting a target enzyme, researchers can observe the downstream effects and infer the enzyme's function.

  • Lead Compound for Drug Development: The epoxysuccinyl scaffold serves as a starting point for the design of more potent and selective therapeutic agents.[6] Modifications to the peptide-like portions of the molecule can be made to optimize interactions with the target protease and improve pharmacokinetic properties.[9][12]

  • Anticancer Therapeutics: Given the role of certain cathepsins in cancer progression, including tumor growth, angiogenesis, and metastasis, inhibitors based on this scaffold are being investigated as potential anti-cancer drugs.[6][9]

Experimental Protocol: Assessing Inhibitory Potency

A common method to determine the potency of an irreversible inhibitor like erythro-N-Boc-D-phenylalanine epoxide is to measure the rate of enzyme inactivation. This involves a fluorometric assay using a synthetic substrate.

Materials:
  • Purified cysteine protease (e.g., Cathepsin B)[13]

  • Erythro-N-Boc-D-phenylalanine epoxide

  • Fluorogenic substrate (e.g., Z-Arg-Lys-AMC)[14]

  • Assay Buffer (e.g., 50 mM NaOAc, 250 mM NaCl, 5 mM DTT, pH 4.5 for Cathepsin S)[13]

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Methodology:
  • Prepare Reagents:

    • Dissolve the cysteine protease in the assay buffer to the desired final concentration.

    • Prepare a stock solution of erythro-N-Boc-D-phenylalanine epoxide in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

    • Prepare the fluorogenic substrate in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of the microplate, add the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO vehicle control).

    • Incubate the plate at a constant temperature (e.g., 37°C) for different time intervals to allow the inhibitor to react with the enzyme.[15]

  • Substrate Addition and Kinetic Reading:

    • After each pre-incubation time point, add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.[16]

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

    • The slope of each line represents the apparent rate of inactivation (k_obs).

    • To determine the inactivation rate constant (k_inact) and the inhibition constant (K_i), plot k_obs versus the inhibitor concentration. This data can be fitted to the Michaelis-Menten equation for irreversible inhibitors.[17]

Inhibitor_Assay_Workflow A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Enzyme & Inhibitor Pre-incubation (Varying [I] and time) A->B C Add Fluorogenic Substrate B->C D Kinetic Measurement (Fluorescence vs. Time) C->D E Data Analysis (Calculate k_obs, k_inact, Ki) D->E

Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.

Quantitative Data Summary

The potency of epoxysuccinyl-based inhibitors can vary significantly depending on the specific protease and the chemical structure of the inhibitor. The following table provides a representative summary of inhibitory constants for related compounds against various cysteine proteases.

InhibitorTarget ProteaseIC50 / K_iReference
Z-Arg-Lys-AOMKCathepsin B (pH 7.2)20 nM (IC50)[14]
Z-Arg-Lys-AOMKCathepsin S (pH 7.2)2200 nM (IC50)[14]
DTBNCathepsin S3.2 µM (IC50)[13]
DTBNCathepsin L13.2 µM (IC50)[13]
DTBNPapain70.4 µM (IC50)[13]
DTBNCathepsin B1359.4 µM (IC50)[13]

Note: The data presented are for illustrative purposes and highlight the range of potencies and selectivities that can be achieved with this class of inhibitors. The specific inhibitory constants for erythro-N-Boc-D-phenylalanine epoxide would need to be determined experimentally.

Conclusion

Erythro-N-Boc-D-phenylalanine epoxide is a powerful and versatile tool in the field of cysteine protease research. Its well-defined mechanism of irreversible inhibition, coupled with its synthetic tractability, makes it an invaluable asset for studying enzyme function and for the development of novel therapeutics. A thorough understanding of its chemical properties and a rigorous experimental approach are essential for leveraging its full potential in advancing our understanding of cysteine protease biology and its role in human disease.

References

  • Sadaghiani, A. M., Verhelst, S. H. L., & Bogyo, M. (2006). Solid-Phase Methods for the Preparation of Epoxysuccinate-Based Inhibitors of Cysteine Proteases. Stanford Medicine.
  • Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. Available at: [Link]

  • Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural Basis of Inhibition of Cysteine Proteases by E-64 and Its Derivatives. PubMed. Available at: [Link]

  • (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Synthesis of epoxide based inhibitors of cysteine proteases. Google Patents.
  • (n.d.). Binding modes of a new epoxysuccinyl-peptide inhibitor of cysteine proteases. Where and how do cysteine proteases express their selectivity? PubMed. Available at: [Link]

  • (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. Available at: [Link]

  • Lalumière, G., et al. (1994). E64 [trans-epoxysuccinyl-l-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S 2 subsite interactions. Biochemical Journal. Available at: [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. Available at: [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. SciSpace. Available at: [Link]

  • Butera, A. P., et al. (2015). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. Available at: [Link]

  • Albeck, A., & Kliper, S. (1998). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. National Center for Biotechnology Information. Available at: [Link]

  • Albeck, A., & Persky, R. (n.d.). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Chemistry Department Bar-Ilan University. Available at: [Link]

  • (n.d.). Cysteine Protease Activity Assay Kit. Chondrex, Inc.. Available at: [Link]

  • (n.d.). N-Boc-erythro-D-β-methylphenylalanine: A Versatile Research Compound. Amerigo Scientific. Available at: [Link]

  • (n.d.). erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9. Apnoke Scientific Ltd. Available at: [Link]

  • Ménard, R., et al. (1991). Epoxysuccinyl dipeptides as selective inhibitors of cathepsin B. PubMed. Available at: [Link]

  • (n.d.). threo-N-Boc-D-phenylalanine epoxide. Amerigo Scientific. Available at: [Link]

  • (n.d.). Synthesis of an anti--amino epoxide by one-carbon homologation of an -amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane. ResearchGate. Available at: [Link]

  • (n.d.). Amino Acid Derived Epoxide Ring Opening under Microwave Irradiation. Oxford Academic. Available at: [Link]

  • (n.d.). How to design a functional assay for a cystiene protease ?. ResearchGate. Available at: [Link]

  • (n.d.). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. ResearchGate. Available at: [Link]

  • (n.d.). Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). The Open Biochemistry Journal. Available at: [Link]

  • (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • (n.d.). Boc-D-phenylalanine. PubChem. Available at: [Link]

  • (n.d.). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Fröhlich, T., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Publications. Available at: [Link]

  • (n.d.). BOC-D-Phenylalanine BP EP USP CAS 18942-49-9 Manufacturers and Suppliers. Fengchen Group Co., Ltd. Available at: [Link]

  • (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • (n.d.). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • (n.d.). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of erythro-N-Boc-D-phenylalanine Epoxide from D-phenylalanine

Introduction: The Strategic Importance of Chiral Amino Epoxides In the landscape of modern pharmaceutical development, chiral α-amino epoxides stand out as exceptionally valuable building blocks. Their intrinsic bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Amino Epoxides

In the landscape of modern pharmaceutical development, chiral α-amino epoxides stand out as exceptionally valuable building blocks. Their intrinsic bifunctionality—an amine-derived stereocenter and a reactive oxirane ring—makes them powerful synthons for constructing complex, stereochemically dense molecules. Among these, erythro-N-Boc-D-phenylalanine epoxide is a cornerstone intermediate, particularly renowned for its role in the synthesis of hydroxyethylamine-based HIV protease inhibitors like Atazanavir.[1] The precise spatial arrangement of its substituents is critical for biological activity, making a robust and stereocontrolled synthetic route paramount.

This guide provides a comprehensive, field-proven methodology for the synthesis of (2S,3S)-3-(tert-butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane (erythro-N-Boc-D-phenylalanine epoxide) starting from the readily available chiral pool precursor, D-phenylalanine. We will dissect the causality behind each experimental choice, from protecting group strategy to the critical stereoselective reduction that defines the final erythro configuration. This document is designed for researchers, scientists, and drug development professionals seeking a detailed, reliable, and mechanistically grounded approach to this vital synthesis.

Overall Synthetic Strategy

The transformation of D-phenylalanine into the target epoxide is a multi-step process that hinges on the careful manipulation of the amino acid's functional groups and the creation of a new stereocenter adjacent to the original one. The chosen pathway is designed for optimal control, scalability, and safety, avoiding hazardous reagents like diazomethane where possible.[2]

The core strategy involves four key transformations:

  • Amine Protection: Masking the nucleophilic amine of D-phenylalanine with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • One-Carbon Homologation: Converting the carboxylic acid of N-Boc-D-phenylalanine into an α-chloromethyl ketone, effectively adding a reactive carbon unit.

  • Stereoselective Reduction: A substrate-controlled diastereoselective reduction of the ketone to form the crucial erythro-chlorohydrin intermediate. This step dictates the final stereochemistry of the epoxide.

  • Epoxide Formation: Base-induced intramolecular cyclization of the chlorohydrin via an Sₙ2 mechanism to yield the final epoxide.

G D_Phe D-Phenylalanine Boc_Phe N-Boc-D-Phenylalanine D_Phe->Boc_Phe 1. Amine Protection (Boc)₂O, Base Chloro_Ketone α-Chloromethyl Ketone Boc_Phe->Chloro_Ketone 2. Homologation (e.g., Ylide Addition + HCl) Chloro_Hydrin erythro-Chlorohydrin Chloro_Ketone->Chloro_Hydrin 3. Stereoselective Reduction NaBH₄ Epoxide erythro-N-Boc-D-phenylalanine Epoxide Chloro_Hydrin->Epoxide 4. Ring Closure Base (e.g., NaOMe)

Caption: High-level workflow for the synthesis of erythro-N-Boc-D-phenylalanine epoxide.

Part 1: Protection of the Amine Functionality

Causality and Expertise: The initial step in nearly any synthetic sequence starting from an amino acid is the protection of the α-amino group. This is essential to prevent it from acting as a nucleophile in subsequent steps, which would lead to a complex mixture of byproducts. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. Its stability in basic and nucleophilic conditions makes it compatible with the later steps of the synthesis, while its lability under mild acidic conditions ensures it can be easily removed when desired without compromising other functionalities.[3]

Experimental Protocol: N-Boc Protection of D-Phenylalanine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N hydrochloric acid (HCl). A white precipitate of N-Boc-D-phenylalanine will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 10g D-Phe)
D-Phenylalanine165.191.010.0 g (60.5 mmol)
Di-tert-butyl dicarbonate218.251.114.5 g (66.6 mmol)
Sodium Hydroxide40.00~2.0~121 mL of 1N solution
1,4-Dioxane88.11-As needed for dissolution
1N Hydrochloric Acid36.46-As needed for acidification
Expected Yield 265.30 >95%

Part 2: Synthesis of the α-Chloromethyl Ketone Intermediate

Causality and Expertise: The conversion of the carboxylic acid to an α-haloketone is a critical one-carbon homologation step. While classical methods often involve the use of hazardous diazomethane, a safer and highly effective modern alternative proceeds via a β-keto dimethylsulfoxonium ylide intermediate.[2] This method involves reacting an activated form of the N-Boc-amino acid, such as its methyl ester, with dimethylsulfoxonium methylide. The resulting ylide is then treated with hydrogen chloride, which protonates the ylide and facilitates the elimination of dimethyl sulfoxide (DMSO) to furnish the desired α-chloroketone. This approach avoids the significant safety concerns associated with diazomethane while providing the key intermediate in good yield.[2]

Experimental Protocol: From N-Boc-D-Phenylalanine Methyl Ester

This protocol assumes the prior conversion of N-Boc-D-phenylalanine to its methyl ester, a standard procedure using methanol and a catalyst like thionyl chloride or by using an esterification agent.

  • Ylide Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the ylide.

  • Addition of Ester: Cool the ylide suspension back to 0 °C. Add a solution of N-Boc-D-phenylalanine methyl ester (1.0 eq) in anhydrous THF dropwise. Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Chloroketone Formation: Cool the reaction mixture to 0 °C. Slowly add a solution of hydrogen chloride in THF. Stir for 1-2 hours at 0 °C.

  • Workup and Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude α-chloroketone is then purified by silica gel column chromatography.

Part 3: Diastereoselective Reduction to the erythro-Chlorohydrin

Causality and Expertise: This is the stereochemistry-defining step of the entire synthesis. The reduction of the prochiral ketone adjacent to the existing stereocenter of the D-phenylalanine backbone must proceed with high diastereoselectivity to favor the erythro isomer. This outcome is governed by substrate control, and the stereochemical course can be reliably predicted by the Felkin-Anh model for nucleophilic addition to chiral carbonyls.

According to the model, the largest substituent on the α-carbon (the benzyl group) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The hydride then attacks the carbonyl carbon from the less hindered face, resulting in the formation of the erythro (also described as syn) alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent at low temperature is a highly effective reagent for this transformation, providing the desired diastereomer in high excess.[4]

G cluster_0 Felkin-Anh Model for Hydride Attack Newman erythro-Chlorohydrin erythro-Chlorohydrin Newman->erythro-Chlorohydrin Leads to H⁻ (Nucleophile) H⁻ (Nucleophile) H⁻ (Nucleophile)->Newman Attack from less hindered face

Caption: Felkin-Anh model predicting the erythro-selective reduction of the α-chloroketone.

Experimental Protocol: Reduction of the α-Chloroketone
  • Setup: Dissolve the purified α-chloromethyl ketone (1.0 eq) in absolute ethanol or methanol in a round-bottom flask. Cool the solution to -15 °C to -20 °C using an ice-salt or dry ice-acetone bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 30 minutes, maintaining the low temperature.

  • Monitoring: Stir the reaction at -15 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of acetone, followed by 1N HCl to neutralize excess NaBH₄.

  • Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chlorohydrin.

  • Purification: The crude product, a mixture of diastereomers, is purified by silica gel chromatography to isolate the major erythro isomer.

Data Presentation: Reduction Performance
ParameterTypical Value
Reducing AgentSodium Borohydride (NaBH₄)
SolventEthanol or Methanol
Temperature-20 °C to -15 °C
Diastereomeric Ratio (erythro:threo) >90:10
Isolated Yield (erythro isomer) 80-90%

Part 4: Base-Mediated Epoxide Ring Closure

Causality and Expertise: The final step is a classic intramolecular Williamson ether synthesis. The erythro-chlorohydrin is treated with a base to deprotonate the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then immediately attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction.[5] This displacement of the chloride leaving group results in the formation of the three-membered oxirane ring. Because the Sₙ2 reaction proceeds with an inversion of stereochemistry at the carbon being attacked, the erythro configuration of the chlorohydrin directly translates to the desired trans (erythro) configuration of the final epoxide.

G Chlorohydrin erythro-Chlorohydrin Alkoxide Alkoxide Intermediate Chlorohydrin->Alkoxide Deprotonation (Base, e.g., NaOMe) Epoxide erythro-Epoxide Alkoxide->Epoxide Intramolecular SN2 Attack (Inversion of configuration)

Caption: Mechanism of the final base-mediated intramolecular Sₙ2 ring closure.

Experimental Protocol: Epoxidation
  • Setup: Dissolve the purified erythro-chlorohydrin (1.0 eq) in anhydrous methanol or THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C. Add a solution of sodium methoxide (NaOMe, 1.1 eq) in methanol dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with water and remove the organic solvent in vacuo.

  • Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The final product, erythro-N-Boc-D-phenylalanine epoxide, is typically obtained as a white solid and can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][6]

References

  • Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Darzens Reaction. Available at: [Link]

  • Wikipedia. Darzens reaction. Available at: [Link]

  • Master Organic Chemistry. Darzens Condensation. Available at: [Link]

  • Grokipedia. Darzens reaction. Available at: [Link]

  • Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

  • Royal Society of Chemistry. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Available at: [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link]

  • ACS Publications. (2004). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 258-259).
  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available at: [Link]

  • National Institutes of Health. (2006). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. PMC. Available at: [Link]

  • ResearchGate. (2008). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Available at: [Link]

  • Albeck, A., & Persky, R. (1994). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Chemistry Department Bar-Ilan University.
  • Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2004). Synthesis of an anti--amino epoxide by one-carbon homologation of an -amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane. Available at: [Link]

  • National Institutes of Health. (2026). Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols. PMC. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Available at: [Link]

  • ResearchGate. (2013). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Available at: [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • IRIS . (2015). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Available at: [Link]

  • National Institutes of Health. Boc-D-phenylalanine. PubChem. Available at: [Link]

  • Organic Chemistry Portal. Epoxide synthesis by ring closure. Available at: [Link]

  • MDPI. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Available at: [Link]

Sources

Foundational

Mechanism of Action of Peptidyl Epoxides as Protease Inhibitors: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complexities of targeted protein degradation and inhibitor design, I have found that few pharmacophores offer the precision and mechanistic elegance of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of targeted protein degradation and inhibitor design, I have found that few pharmacophores offer the precision and mechanistic elegance of peptidyl epoxides. These compounds—ranging from the natural product E-64 to the FDA-approved multiple myeloma drug carfilzomib—leverage an electrophilic oxirane ring to achieve irreversible, covalent inhibition of specific protease classes.

This whitepaper provides an in-depth technical analysis of how peptidyl epoxides function, detailing the structural causality behind their selectivity, the divergent mechanisms between cysteine and threonine protease targets, and the field-proven experimental workflows required to validate their activity in the laboratory.

Mechanistic Divergence: Cysteine vs. Threonine Proteases

The true brilliance of peptidyl epoxides lies in their ability to discriminate between protease classes based on the atomic geometry of the enzyme's active site. The warhead's reactivity is entirely dictated by the nucleophile it encounters.

Cysteine Proteases: The E-64 Paradigm

E-64 and its synthetic derivatives (e.g., CA-074) utilize a trans-epoxysuccinate (t-ES) warhead to target papain-like cysteine proteases, calpains, and cathepsins.

The Mechanism: The active-site thiolate (e.g., Cys25 in papain) acts as a powerful nucleophile, directly attacking the C2 or C3 carbon of the oxirane ring. This triggers an SN2-like ring opening, resulting in the formation of a stable, irreversible thioether bond .

The Causality: Why does the t-ES group work so well for cysteine proteases? The extended succinate geometry perfectly aligns the epoxide carbons with the trajectory of the catalytic thiolate. Recent 2025 biocatalytic studies have further mapped how the stereoselectivity of the (2S,3S)-t-ES warhead is strictly required for this precise active-site alignment .

Threonine Proteases: The Epoxomicin & Carfilzomib Paradigm

Unlike E-64, the natural product epoxomicin and its clinical successor carfilzomib utilize an α',β'-epoxyketone warhead to selectively target the 20S proteasome (specifically the β5 subunit's chymotrypsin-like activity) .

The Mechanism: Inhibition occurs via a highly specific, dual-step reaction:

  • Hemiacetal Formation: The hydroxyl group (Oγ) of the proteasome's N-terminal Threonine (Thr1) attacks the carbonyl carbon of the inhibitor, forming a reversible hemiacetal.

  • Morpholino Ring Formation: The free α-amino group (NH2) of that same Thr1 residue subsequently attacks the epoxide ring. This intramolecular cyclization opens the oxirane ring and forms a highly stable, irreversible morpholino adduct.

The Causality (Selectivity): Why do α',β'-epoxyketones exhibit absolute selectivity for the proteasome and fail to inhibit cysteine proteases? If a cysteine thiolate attacks the ketone, it forms a reversible hemithioacetal. However, cysteine proteases lack an adjacent, free N-terminal amino group. Without this primary amine to execute the secondary ring-opening attack, the intermediate simply resolves, and the enzyme remains active. The proteasome's unique N-terminal Thr1 is the only architecture capable of completing the morpholino ring.

Pathway A α',β'-Epoxyketone (e.g., Carfilzomib) C Hemiacetal Intermediate (Reversible Step) A->C Ketone attack by Thr1-Oγ B 20S Proteasome (N-terminal Thr1) B->C Catalytic interaction D Morpholino Adduct (Irreversible Inhibition) C->D Epoxide attack by Thr1-NH2

Fig 1: Dual-step morpholino ring formation by epoxyketones on the 20S proteasome.

Quantitative Profiling of Peptidyl Epoxides

To guide your experimental design, I have synthesized the kinetic and structural profiles of the most widely utilized peptidyl epoxides into a comparative matrix.

InhibitorTarget ClassWarhead TypeCovalent AdductSelectivity Mechanism
E-64 Cysteine Proteases (Broad)trans-EpoxysuccinateThioetherDirect thiolate attack on oxirane C2/C3
CA-074 Cathepsin Btrans-EpoxysuccinateThioetherP2/P3 sequence recognition & thiolate attack
Epoxomicin 20S Proteasomeα',β'-EpoxyketoneMorpholino RingDual attack by Thr1 (Oγ and NH2)
Carfilzomib 20S Proteasome (β5)α',β'-EpoxyketoneMorpholino RingDual attack by Thr1 (Oγ and NH2)
NYC-438 Calpain-1Epoxide PeptidomimeticThioetherOptimization of P3/P4 subsite binding

Experimental Workflows: Self-Validating Protocols

When evaluating novel epoxide-based inhibitors, standard fluorogenic substrate assays only tell half the story. To prove target engagement, we must utilize Activity-Based Protein Profiling (ABPP). Below is my field-proven, self-validating protocol for identifying irreversible epoxide targets.

Protocol: ABPP using Biotinylated Peptidyl Epoxides

Step 1: Native Lysate Preparation & Redox Control

  • Action: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Causality: For cysteine protease targeting (e.g., E-64 probes), you must include 1-2 mM DTT. Cysteine proteases require a reduced active-site thiolate to execute the nucleophilic attack. Conversely, if profiling proteasome targets (e.g., biotin-epoxomicin), omit DTT, as Thr1 does not require reduction and excess reducing agents can cause off-target probe degradation.

Step 2: Probe Incubation

  • Action: Incubate the lysate with the biotinylated epoxide probe (titrated between 0.1 µM – 5 µM) for 1-2 hours at 37°C.

  • Causality: Operating below the saturation limit is critical. Over-titration forces low-affinity, non-specific nucleophiles to react with the epoxide, generating false positives.

Step 3: Streptavidin Enrichment & Stringent Washing

  • Action: Add streptavidin-agarose beads. Following capture, wash the beads sequentially with PBS, followed by a highly stringent wash using 1% SDS in PBS boiled for 5 minutes.

  • Causality (The Self-Validating Step): Because peptidyl epoxides form covalent bonds, the probe-target complex is virtually indestructible. The 1% SDS boiling step denatures all proteins and strips away non-covalent protein-protein interactions. If a protein remains on the bead after this step, it is an absolute mathematical certainty that it was covalently modified by the epoxide warhead.

Step 4: LC-MS/MS Analysis

  • Action: Perform on-bead trypsin digestion and analyze via mass spectrometry to identify the alkylated targets.

Protocol S1 1. Lysate Prep (Redox control via DTT) S2 2. Probe Incubation (Biotin-epoxide binding) S1->S2 S3 3. Streptavidin Enrichment (Capture covalent adducts) S2->S3 S4 4. Stringent Wash (1% SDS) (Eliminate background) S3->S4 S5 5. LC-MS/MS (Target validation) S4->S5

Fig 2: Self-validating ABPP workflow for identifying irreversible epoxide targets.

Therapeutic Implications & Resistance Mechanisms

While peptidyl epoxides like carfilzomib have revolutionized the treatment of relapsed/refractory multiple myeloma, clinical efficacy is often bottlenecked by acquired resistance.

Understanding the molecular mechanisms of this resistance is paramount for next-generation drug design:

  • Target Mutation: Prolonged exposure to carfilzomib can induce the PSMB5 A49T mutation in the 20S proteasome. This mutation alters the steric landscape of the β5 substrate-binding pocket, preventing the bulky peptide backbone of the inhibitor from properly aligning the epoxyketone warhead with Thr1 .

  • Drug Efflux: Upregulation of P-glycoprotein (MDR1) actively extrudes the peptide-like backbone of these inhibitors from the cytosol, lowering the intracellular concentration below the therapeutic threshold required for covalent saturation.

Future drug development must focus on altering the peptidomimetic backbone to evade P-glycoprotein recognition while maintaining the exquisite geometric precision required for the epoxide warhead to engage its target.

References

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal, 322(Pt 3), 879–884.[Link]

  • Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences, 96(18), 10403–10408.[Link]

  • Kale, A. J., & Moore, B. S. (2012). The molecular mechanisms of acquired proteasome inhibitor resistance. Journal of Medicinal Chemistry, 55(23), 10317–10327.[Link]

  • Schiefer, I. T., Tapadar, S., Litosh, V., Siklos, M., Scism, R., & Wijewickrama, G. T. (2013). Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors. Journal of Medicinal Chemistry, 56(15), 6054–6068.[Link]

  • Liu, M., Zang, X., Ohashi, M., & Tang, Y. (2025). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Chemical Biology, 21, 1783–1793.[Link]

Exploratory

The Strategic Role of the Boc Protecting Group in Stereoselective Amino Epoxide Synthesis

Chiral amino epoxides are indispensable electrophilic building blocks in modern medicinal chemistry, serving as critical intermediates for transition-state isosteres. Most notably, they form the hydroxyethylamine core fo...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino epoxides are indispensable electrophilic building blocks in modern medicinal chemistry, serving as critical intermediates for transition-state isosteres. Most notably, they form the hydroxyethylamine core found in potent HIV-1 protease inhibitors such as Darunavir, Amprenavir, and Atazanavir 1. The synthesis of these highly reactive three-membered heterocycles demands exquisite stereocontrol and the suppression of parasitic side reactions. At the heart of this synthetic challenge lies the tert-butyloxycarbonyl (Boc) protecting group, which functions not merely as a passive shield for the amine, but as an active director of stereochemistry and reactivity 2.

Mechanistic Rationale: The Causality Behind the Boc Group

The selection of a protecting group in amino epoxide synthesis is driven by the inherent instability of unprotected amino-epoxides, which rapidly undergo intramolecular cyclization to form pyrrolidines or aziridines. The Boc group solves this through three distinct mechanistic advantages:

  • Electronic Deactivation : The carbamate linkage delocalizes the nitrogen lone pair into the adjacent carbonyl group. This drastically reduces the nucleophilicity of the amine, preventing auto-cyclization and protecting the nitrogen from oxidation during epoxidation procedures.

  • Steric Direction : The bulky tert-butyl moiety exerts significant steric hindrance. During the reduction of upstream chiral ketones (e.g., chloromethyl ketones), the Boc group enforces a specific transition state (often modeled by Felkin-Anh or Cram chelation), heavily favoring the formation of the desired syn or anti diastereomer.

  • Orthogonal Reactivity : Epoxidation workflows frequently utilize strongly basic conditions (e.g., KOH in ethanol for chlorohydrin cyclization). The Boc group is exceptionally stable to these basic environments. Conversely, once the epoxide is successfully opened by a target nucleophile, the Boc group can be cleanly cleaved using anhydrous acids like trifluoroacetic acid (TFA), leaving the newly formed core intact 3.

BocProperties Root Boc Protecting Group N1 Carbamate Linkage Root->N1 N2 tert-Butyl Moiety Root->N2 N3 Orthogonal Reactivity Root->N3 C1 Reduces Nucleophilicity N1->C1 C2 Directs Facial Attack N2->C2 C3 Base Stable / Acid Labile N3->C3

Caption: Mechanistic advantages of the Boc protecting group in amino epoxide synthesis.

Quantitative Comparison of Protecting Groups

To understand why Boc is prioritized over other common protecting groups (like Cbz or Fmoc), we must evaluate their performance under the specific conditions required for epoxide formation and subsequent processing.

Protecting GroupBase Stability (Epoxidation)Acid StabilityDeprotection MethodStereodirecting Ability (Steric Bulk)Suitability for Amino Epoxides
Boc (tert-Butyloxycarbonyl)High LowTFA or HClHighOptimal
Cbz (Benzyloxycarbonyl)HighHighH2/Pd-C or HBr/AcOHModerateSub-optimal (Deprotection risks epoxide)
Fmoc (Fluorenylmethyloxycarbonyl)LowHighPiperidine (Base)HighPoor (Cleaved during epoxidation)

Table 1: Comparative analysis of amine protecting groups in the context of base-mediated epoxidation workflows.

Synthetic Workflows: From Amino Acid to Epoxide

A highly reliable and widely utilized route for synthesizing chiral Boc-amino epoxides—such as (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane—begins with commercially available Boc-protected L-phenylalanine 4.

  • Activation & Homologation : Boc-L-phenylalanine is converted to a mixed anhydride using isobutyl chloroformate, followed by treatment with diazomethane to yield a diazoketone. Subsequent reaction with HCl provides the Boc-protected chloromethyl ketone (CMK).

  • Diastereoselective Reduction : The CMK is reduced using sodium borohydride (NaBH4). The steric bulk of the Boc group directs the hydride attack, yielding the (1S,2S)-chlorohydrin in high diastereomeric excess.

  • Base-Mediated Cyclization : Treatment of the chlorohydrin with alcoholic KOH induces an intramolecular S_N2 reaction. The alkoxide attacks the adjacent carbon, displacing the chloride ion and quantitatively affording the Boc-amino epoxide 4.

SynthWorkflow A Boc-L-Phenylalanine B Boc-Phe Chloromethyl Ketone A->B Activation & HCl C Boc-Amino Chlorohydrin B->C NaBH4 Reduction D Boc-Amino Epoxide C->D KOH / EtOH E Hydroxyethylamine Isostere D->E Benzylamine Opening

Caption: Workflow for synthesizing Boc-amino epoxides and transition-state isosteres.

Self-Validating Experimental Protocol: Chlorohydrin Cyclization

To ensure high fidelity in the production of the Boc-amino epoxide, the following protocol incorporates built-in validation steps.

Objective : Synthesis of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane from its corresponding chlorohydrin.

Materials :

  • (2S,3S)-3-(Boc-amino)-1-chloro-4-phenylbutan-2-ol (1.0 eq)

  • Potassium Hydroxide (KOH) (1.5 eq)

  • Anhydrous Ethanol

  • Ethyl Acetate and Brine (for extraction)

Step-by-Step Methodology :

  • Preparation : Dissolve the Boc-amino chlorohydrin in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Ethanol provides sufficient solubility for both the organic substrate and the inorganic base, facilitating a rapid reaction.

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add KOH (dissolved in a minimal amount of ethanol) dropwise over 15 minutes. Causality: The low temperature controls the exothermic nature of the acid-base reaction (alkoxide formation) and prevents degradation of the Boc group or the resulting epoxide.

  • Cyclization : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The alkoxide undergoes an anti-periplanar attack on the carbon bearing the chloride, forming the epoxide ring with inversion of configuration at the reacting center.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent. Self-Validation: The starting chlorohydrin will appear as a lower Rf spot. The reaction is complete when this spot disappears, replaced by a higher Rf spot corresponding to the less polar epoxide. Stain with phosphomolybdic acid (PMA) to visualize.

  • Quenching and Isolation : Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude epoxide.

  • Final Validation : Confirm the structural integrity using 1H NMR. Self-Validation: Look for the characteristic epoxide ring protons (multiplets around 2.7–2.9 ppm) and the intact tert-butyl singlet of the Boc group at ~1.35 ppm.

Downstream Application: Constructing the Hydroxyethylamine Core

The true utility of the Boc-amino epoxide is realized during its downstream functionalization. In the synthesis of heteroarylcarboxyamide HIV-1 protease inhibitors, the epoxide is subjected to nucleophilic ring-opening. For instance, refluxing the homochiral N-Boc protected amino epoxide with benzylamine or isobutylamine in isopropanol yields a monoprotected diaminoalcohol 3.

During this harsh reflux, the Boc group remains completely stable, ensuring that the primary amine of the incoming nucleophile does not react with the protected nitrogen. Once the hydroxyethylamine core is successfully established and subsequent functional groups (like arylsulfonyls) are introduced, the Boc group is efficiently displaced by treatment with trifluoroacetic acid (TFA) in dichloromethane. This liberates the crude ammonium trifluoroacetate, which is then neutralized with triethylamine to afford the free amine for final coupling 3.

References

  • Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors Source: NIH PMC URL
  • The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors Source: MDPI URL
  • CAS 98760-08-8: (2R,3S)-3-(tert-Butoxycarbonylamino)
  • Recent Advances in Heterocyclic HIV Protease Inhibitors Source: NIH PMC URL

Sources

Foundational

A Technical Guide to Peptidyl Epoxides as Selective Cysteine Protease Inactivators

Abstract Cysteine proteases are a ubiquitous class of enzymes centrally involved in a vast array of physiological and pathological processes, from immune responses and apoptosis to cancer progression and parasitic infect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cysteine proteases are a ubiquitous class of enzymes centrally involved in a vast array of physiological and pathological processes, from immune responses and apoptosis to cancer progression and parasitic infections. Their critical roles make them compelling targets for therapeutic intervention. However, achieving selectivity for a specific cysteine protease among a family of structurally similar enzymes presents a significant challenge. This technical guide provides an in-depth exploration of peptidyl epoxides, a class of mechanism-based inactivators that have emerged as powerful tools for achieving high selectivity. We will dissect their discovery, mechanism of covalent inactivation, the principles of rational design based on structure-activity relationships, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent class of inhibitors in their work.

Introduction: The Imperative for Selective Cysteine Protease Inhibition

Cysteine proteases, such as cathepsins, caspases, and calpains, utilize a catalytic dyad or triad featuring a nucleophilic cysteine residue in their active site to hydrolyze peptide bonds.[1] Their dysregulation is implicated in numerous diseases, making them attractive drug targets. The development of inhibitors, however, is complicated by the high degree of structural homology across the family, where off-target inhibition can lead to undesirable side effects. The ideal inhibitor should be potent, specific, and form a stable, irreversible bond with its intended target to ensure sustained inactivation.

Early efforts in inhibitor design led to various classes of compounds, but many suffered from limitations such as poor selectivity or off-target reactivity. The discovery of peptidyl epoxides marked a significant advancement, offering a scaffold that combines the specificity of a peptide recognition sequence with a highly selective, reactive "warhead"—the epoxide ring.[2]

Discovery and Foundational Principles

The journey of peptidyl epoxides began with the natural product E-64, isolated from Aspergillus japonicus.[3][4] E-64 is a potent, irreversible, and broad-spectrum inhibitor of cysteine proteases that acts by forming a stable thioether bond with the active site cysteine.[3][5] While a powerful research tool, its broad specificity limited its therapeutic potential.[6] This led to the development of synthetic peptidyl epoxides, where the peptide portion could be systematically modified to confer selectivity for specific proteases.[2][7]

A critical breakthrough was the realization that the stereochemistry of the epoxide was paramount. It was discovered that erythro peptidyl epoxides are potent, time- and concentration-dependent inactivators of cysteine proteases, while the corresponding threo isomers are inactive.[7] This stereoselectivity, combined with the inertness of peptidyl epoxides towards serine proteases, established them as a highly selective class of inhibitors.[2][7]

Mechanism of Irreversible Inactivation

Peptidyl epoxides are mechanism-based inhibitors, meaning they are recognized by the enzyme like a substrate.[8][9] This initial, non-covalent binding event positions the epoxide ring in close proximity to the nucleophilic active site cysteine.

The core of the inhibitory mechanism involves a nucleophilic attack by the thiolate anion of the catalytic cysteine on one of the electrophilic carbons of the epoxide ring.[3][10] This attack results in the opening of the three-membered ring and the formation of a stable, irreversible covalent thioether bond.[3][8][9] This alkylation of the active site thiol effectively and permanently inactivates the enzyme.[8][9]

Studies using ¹³C NMR and mass spectrometry on papain inactivated by a labeled peptidyl epoxide confirmed that the alkylation occurs specifically on the primary carbon of the epoxide moiety.[11][12] X-ray crystallography of enzyme-inhibitor complexes has provided atomic-level detail of this covalent adduct, revealing how the inhibitor occupies the active site cleft.[13] The inactivation process is remarkably efficient, with enzyme-catalyzed rates being accelerated by as much as 10⁸-fold compared to the reaction with a simple thiol in solution.[8][9][14]

Mechanism_of_Inhibition cluster_2 Covalent Adduct Formation Enzyme Cys-S⁻ His-Im⁺H Catalytic Dyad Complex Cys-S-CH₂(OH)CH-R-CO-Peptide His-Im Irreversible Thioether Complex Enzyme:cys->Complex:cys 2. Nucleophilic Attack Inhibitor Peptide-CO-CH(O)CH-R Peptidyl Epoxide Inhibitor->Enzyme

Caption: Covalent inactivation of a cysteine protease by a peptidyl epoxide.

Structure-Activity Relationships (SAR) and Rational Design

The selectivity of a peptidyl epoxide inhibitor is primarily determined by its peptide sequence, which interacts with the substrate-binding pockets (subsites) of the target protease.[13] These subsites, denoted S1, S2, S3, etc., have specific preferences for the size, charge, and hydrophobicity of the amino acid side chains (P1, P2, P3, etc.) of the inhibitor.

  • P1 Residue: The amino acid immediately preceding the epoxide "warhead" is crucial for initial recognition and binding in the S1 subsite.

  • P2 and P3 Residues: These residues contribute significantly to selectivity. By tailoring the P2 and P3 amino acids to match the preferences of the S2 and S3 subsites of a specific protease, inhibitors with high target specificity can be designed.[13] For example, inhibitors with a hydrophobic P2 residue may preferentially target cathepsin K or L.[13]

The table below summarizes illustrative kinetic data for E-64, a non-selective inhibitor, against several common cysteine proteases.

InhibitorTarget ProteaseIC₅₀ (nM)Reference
E-64Cathepsin K1.4[6]
E-64Cathepsin L2.5[6]
E-64Cathepsin S4.1[6]
E-64Cathepsin BInhibited[6]
E-64CalpainInhibited[6]
E-64PapainInhibited[6]

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

The rational design of selective inhibitors involves an iterative process of synthesizing analogs with varied peptide sequences, determining their inhibitory activity and selectivity, and using this data, often in conjunction with structural information from X-ray crystallography, to guide the design of the next generation of compounds.

SAR_Logic Start Identify Target Cysteine Protease Design Design Peptide Sequence (P3-P2-P1) based on Subsite Preferences (S3-S2-S1) Start->Design Synth Synthesize Peptidyl Epoxide Library Design->Synth Test Kinetic & Selectivity Screening Synth->Test Analyze Analyze SAR Data (Potency & Selectivity) Test->Analyze Analyze->Design Iterate Optimize Optimized Lead Inhibitor Analyze->Optimize Achieve Goal

Caption: Iterative cycle for the rational design of selective peptidyl epoxides.

Experimental Protocols and Workflows

General Synthesis of Peptidyl Epoxides

The synthesis of peptidyl epoxides is a multi-step process that can be achieved through various routes. A common approach involves solid-phase peptide synthesis (SPPS) to build the desired peptide backbone, followed by solution-phase chemistry to introduce the epoxide warhead.[15]

Step-by-Step Overview of a Representative Synthetic Route:

  • Peptide Synthesis:

    • The peptide sequence (e.g., P3-P2-P1) is assembled on a solid support resin using standard Fmoc-based SPPS chemistry.[15]

    • This involves iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

  • Cleavage from Resin:

    • Once the desired peptide sequence is assembled, it is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Epoxide Formation:

    • The C-terminal carboxylate of the cleaved peptide is coupled to an appropriate epoxide precursor. This often involves the synthesis of a key intermediate, such as an α,β-epoxyketone or ester, which is then coupled to the peptide.[16][17][18]

  • Purification and Characterization:

    • The final peptidyl epoxide product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the compound are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Kinetic Analysis: Determining Inhibitor Potency

To characterize the potency of a peptidyl epoxide, the second-order rate constant for inactivation (kinact/KI) is determined. This value reflects both the binding affinity (KI) and the rate of covalent modification (kinact).

Protocol for Determining kobs and kinact/KI:

  • Reagents and Setup:

    • Purified, active cysteine protease.

    • Peptidyl epoxide inhibitor stock solution (e.g., in DMSO).

    • Assay buffer (e.g., sodium acetate or phosphate buffer with a reducing agent like DTT).

    • Fluorogenic or chromogenic substrate for the protease.

    • A microplate reader capable of kinetic fluorescence or absorbance measurements.

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • In a 96-well plate, add a constant concentration of the enzyme to each well containing the different inhibitor concentrations. Include a control well with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures for various, precisely timed intervals at a constant temperature (e.g., 37°C).

    • At the end of each incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.

    • Immediately measure the rate of substrate hydrolysis (reaction velocity) by monitoring the change in fluorescence or absorbance over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln[% Activity]) against the pre-incubation time. The slope of this line is the negative of the apparent first-order rate constant, -kobs.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • In a scenario where [I] << KI, the slope of this second plot represents the second-order rate constant kinact/KI, a measure of the inhibitor's potency. For a more detailed analysis when inhibitor concentrations approach the KI, the data can be fitted to the Michaelis-Menten equation for irreversible inhibition.[19][20][21]

Selectivity Profiling with Activity-Based Probes (ABPs)

Activity-based probes are powerful tools for assessing the selectivity of an inhibitor in a complex biological sample, such as a cell lysate or even in living cells.[22][23][24][25] These probes typically consist of a reactive warhead (which can be an epoxide), a linker, and a reporter tag (e.g., a fluorophore or biotin).[24][25][26]

Workflow for Competitive ABP Profiling:

  • Sample Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Inhibitor Incubation: Treat aliquots of the lysate with varying concentrations of the test peptidyl epoxide inhibitor. Include a vehicle-only control (e.g., DMSO).

  • ABP Labeling: Add a broad-spectrum cysteine protease ABP (e.g., a fluorescently tagged epoxide probe) to all samples. This probe will label the active sites of all susceptible cysteine proteases that have not been inactivated by the test inhibitor.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteases using an in-gel fluorescence scanner.

    • The disappearance of a fluorescent band in the inhibitor-treated lanes compared to the control lane indicates that the test inhibitor has successfully engaged and inactivated that specific protease.

  • Interpretation: By observing which protease bands disappear and at what inhibitor concentration, one can determine the potency and selectivity profile of the test compound against the entire active cysteine protease repertoire in the sample.

Experimental_Workflow Start Rational Design & Synthesis of Peptidyl Epoxide Kinetics In Vitro Enzyme Kinetics (Determine k_inact/K_I) Start->Kinetics Selectivity Competitive Activity-Based Probe Profiling in Lysate Kinetics->Selectivity Cell Cell-Based Assays (Target Engagement & Phenotype) Selectivity->Cell Vivo In Vivo Model Evaluation (Efficacy & PK/PD) Cell->Vivo End Lead Candidate Vivo->End

Caption: A typical drug discovery workflow for peptidyl epoxide inhibitors.

Conclusion and Future Outlook

Peptidyl epoxides represent a mature and highly successful class of selective cysteine protease inactivators. Their power lies in the elegant combination of a tunable peptide sequence for achieving exquisite selectivity and a stereospecific epoxide warhead for potent, irreversible inactivation. The principles and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these valuable chemical tools. As our understanding of the roles of specific cysteine proteases in disease continues to expand, the targeted development of novel peptidyl epoxides will undoubtedly remain a cornerstone of therapeutic strategies for a wide range of human ailments, from cancer and inflammatory disorders to infectious diseases.[27]

References

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal, 322(Pt 3), 879–884. [Link]

  • Caffrey, C. R., et al. (2018). Aza-Peptidyl Michael Acceptor and Epoxide Inhibitors-Potent and Selective Inhibitors of Schistosoma mansoni and Ixodes ricinus Legumains (Asparaginyl Endopeptidases). ResearchGate. [Link]

  • Albeck, A., et al. (1993). Peptidyl Epoxides: Novel Selective Inactivators of Cysteine Proteases. Biochemistry, 32(48), 13083–13089. [Link]

  • Yamamoto, D., et al. (2000). Structural Basis of Inhibition of Cysteine Proteases by E-64 and Its Derivatives. PubMed. [Link]

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal. [Link]

  • Nazif, T., & Bogyo, M. (2001). Activity-based probes that target diverse cysteine protease families. ResearchGate. [Link]

  • Sánchez-Sanz, G., et al. (2017). Quantum mechanics/molecular mechanics studies of the mechanism of cysteine protease inhibition by peptidyl-2,3-epoxyketones. Physical Chemistry Chemical Physics. [Link]

  • Greenbaum, D., et al. (2005). Activity-based probes that target diverse cysteine protease families. PubMed. [Link]

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. PMC. [Link]

  • Drag, M., & Salvesen, G. S. (2008). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC. [Link]

  • Albeck, A. (2000). Peptidyl epoxides as selective protease inactivators. Bar-Ilan University Research Authority. [Link]

  • Patsnap. (2024). What are cysteine protease inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Drag, M., & Salvesen, G. S. (2008). Activity-based probes as a tool for functional proteomic analysis of proteases. Ovid. [Link]

  • Albeck, A., et al. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. PMC. [Link]

  • Albeck, A., et al. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. PubMed. [Link]

  • Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. PNAS. [Link]

  • Black, B., et al. (2004). Aza-peptide epoxides.
  • Turk, D., & Turk, B. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. MDPI. [Link]

  • Venkatesh, H. A., & Kerwood, D. J. (2008). Synthesis of Isopeptide Epoxide Peptidomimetics. PMC. [Link]

  • Hiesinger, K., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. ChEMBL. [Link]

  • Venkatesh, H. A., & Kerwood, D. J. (2008). Synthesis of Isopeptide Epoxide Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Engler, A. C., & Murnen, H. K. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. SciSpace. [Link]

  • Pecic, S., et al. (2021). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. ChEMBL. [Link]

  • Papo, N., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. [Link]

  • Pecic, S., et al. (2021). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • Geng, P., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PMC. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC. [Link]

  • Albeck, A., et al. (2000). Peptidyl epoxides extended in the P′ direction as cysteine protease inhibitors: Effect on affinity and mechanism of inhibition. Bar-Ilan University Research Authority. [Link]

  • Tavares da Silva, E., & Roleira, F. (2020). Epoxide containing molecules: A good or a bad drug design approach. PubMed. [Link]

  • Fraser, J. S., & Woldeyes, R. A. (2022). Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. MDPI. [Link]

  • Protopapa, E., & Kourounakis, A. P. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Enamine. (n.d.). Epoxides for Drug Design. Pharmaceutical Business Review. [Link]

  • Protopapa, E., & Kourounakis, A. P. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]

  • De Vita, C., & Di Sarno, V. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC. [Link]

  • Chen, L., et al. (2024). Peptide Drug: Design and Clinical Applications. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using erythro-N-Boc-D-phenylalanine epoxide in peptide synthesis

An Application Guide and Protocol for the Utilization of erythro-N-Boc-D-phenylalanine Epoxide in the Synthesis of Peptidyl Epoxide Inhibitors Abstract This document provides a comprehensive guide for researchers, medici...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Utilization of erythro-N-Boc-D-phenylalanine Epoxide in the Synthesis of Peptidyl Epoxide Inhibitors

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of erythro-N-Boc-D-phenylalanine epoxide. This chiral building block is a critical synthon for the creation of potent, irreversible peptidyl epoxide inhibitors targeting various proteases, most notably the proteasome. We will delve into the underlying stereochemical principles, provide detailed, field-tested protocols for both the synthesis of the epoxide and its subsequent incorporation into peptide scaffolds, and explain the mechanistic basis for its function as a covalent inhibitor. This guide is structured to provide not just procedural steps, but the scientific rationale required for successful synthesis, troubleshooting, and adaptation.

Introduction: The Significance of Peptidyl Epoxides

The modification of peptides with electrophilic "warheads" is a validated and powerful strategy in drug discovery for developing highly specific and potent enzyme inhibitors. Among these, peptidyl epoxides have emerged as a premier class of irreversible inhibitors.[1][2] Unlike reversible inhibitors such as peptide aldehydes, which form a transient hemiacetal with the active site nucleophile, the strained oxirane ring of an epoxide provides a reactive electrophilic center for covalent modification.[1][3][4] This leads to the formation of a stable, irreversible bond with a key catalytic residue, permanently inactivating the enzyme.

Peptide epoxides have been successfully developed to target various proteases, with the most prominent examples being inhibitors of the 20S proteasome, a critical target in oncology.[5][6] The electrophilic epoxide warhead reacts specifically with the N-terminal threonine residue of active proteasome subunits, leading to potent anti-cancer activity.[2] The compound at the heart of this guide, erythro-N-Boc-D-phenylalanine epoxide , provides the foundational stereochemistry and protected amino acid structure to build such targeted inhibitors.

The Critical Role of Stereochemistry: Erythro vs. Threo

The spatial arrangement of atoms is paramount for biological activity. For molecules with two adjacent chiral centers, like the amino epoxide moiety, the relative stereochemistry is described using the terms erythro and threo.[7] These names originate from the sugars erythrose and threose.

  • Erythro: In a Fischer projection, the analogous substituents on the two chiral centers are on the same side.[8][9]

  • Threo: In a Fischer projection, the analogous substituents are on opposite sides.[8][9]

This distinction is not merely academic; the precise three-dimensional shape of the inhibitor must complement the enzyme's active site for effective binding and reaction.[9] The erythro configuration of the N-Boc-D-phenylalanine epoxide has been shown to be crucial for the potent inhibition of certain proteases. The synthetic protocol detailed below is specifically designed to stereoselectively yield the desired erythro isomer.[10]

Caption: Logical relationship between Erythro and Threo stereoisomers.

Synthesis of erythro-N-Boc-D-phenylalanine Epoxide

A stereocontrolled synthesis is essential to produce the erythro isomer with high purity. The most reliable method proceeds from the parent N-protected amino acid through a haloketone intermediate, where a stereoselective reduction step establishes the required configuration.[10]

Synthetic Workflow

The overall transformation follows a well-established path that leverages the inherent chirality of the starting D-phenylalanine to direct the stereochemistry of the newly formed chiral center.

Synthesis_Workflow Start Boc-D-Phenylalanine Step1 Activation & Diazomethane Reaction (forms Diazoketone) Start->Step1 i) Mixed Anhydride ii) CH2N2 Step2 Reaction with HBr (aq) (forms Bromomethyl Ketone) Step1->Step2 HBr Step3 Stereoselective Reduction (NaBH4) (forms erythro-Bromohydrin) Step2->Step3 Sodium Borohydride Step4 Base-mediated Cyclization (NaOMe) (Ring Closure to Epoxide) Step3->Step4 Sodium Methoxide End erythro-N-Boc-D-phenylalanine Epoxide Step4->End

Caption: Workflow for the stereoselective synthesis of the target epoxide.

Detailed Experimental Protocol

Materials & Reagents:

  • Boc-D-Phenylalanine (Boc-D-Phe-OH)[11][12]

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

  • 48% aqueous Hydrobromic acid (HBr)

  • Sodium borohydride (NaBH₄)

  • Sodium methoxide (NaOMe)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Methanol (MeOH), Ethyl acetate (EtOAc), Dichloromethane (DCM)

Procedure:

  • Formation of the Bromomethyl Ketone Intermediate:

    • Dissolve Boc-D-Phe-OH (1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -15 °C.

    • Add N-methylmorpholine (1 eq) dropwise, followed by isobutyl chloroformate (1 eq). Stir for 15 minutes to form the mixed anhydride.

    • Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2 eq) at -15 °C. Caution: Diazomethane is toxic and explosive. Use appropriate shielding and work in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully add 48% aqueous HBr dropwise until the yellow color of diazomethane disappears and gas evolution ceases. This step converts the intermediate diazoketone into the bromomethyl ketone.

    • Dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude bromomethyl ketone is often used directly in the next step.[10]

  • Stereoselective Reduction to the erythro-Bromohydrin:

    • Dissolve the crude bromomethyl ketone in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The stereoselectivity of this reduction is key to establishing the erythro configuration.[10]

    • Monitor the reaction by TLC. Upon completion (typically 30-60 minutes), carefully quench the reaction by adding acetone, followed by water.

    • Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Cyclization to the Epoxide:

    • Dissolve the crude erythro-bromohydrin in methanol.

    • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

    • Stir for 1-2 hours, monitoring by TLC for the formation of the epoxide.

    • Remove the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine to remove salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.

Characterization Data
ParameterDescriptionExpected Values / Observations
Appearance Physical stateWhite to off-white solid
Molecular Formula Chemical FormulaC₁₅H₂₁NO₃[13]
Molecular Weight Mass263.33 g/mol [13]
¹H NMR Proton NMRThe epoxide protons of the erythro isomer typically show a compact set of resonances, distinct from the more spread-out spectrum of the threo isomer.[10]
Mass Spec (ESI-MS) Mass SpectrometryExpected m/z: 264.15 [M+H]⁺, 286.13 [M+Na]⁺

Protocol: Incorporation into a Peptide Chain to form a Peptidyl Epoxide

This protocol assumes the synthesis of a target peptide (e.g., a dipeptide or tripeptide) on a solid support, followed by coupling of the epoxide precursor in the final step.

Context: The goal is to synthesize a structure like Peptide-Phe-Epoxide. This is achieved by first synthesizing a Peptide-Phe-OH sequence and then converting the C-terminal carboxylate into the epoxide moiety using the chemistry described in Section 3. Direct coupling of the pre-formed epoxide to a peptide amine is less common and can be problematic due to the reactivity of the epoxide. The more robust method involves building the peptidyl haloketone and then performing the reduction and cyclization.[10]

Workflow:

  • Synthesize the desired peptide sequence (e.g., Boc-Leu-Leu-) on a suitable resin using standard Boc-based solid-phase peptide synthesis (SPPS).[14]

  • Couple Boc-D-Phenylalanine as the final amino acid.

  • Cleave the N-terminal Boc group using Trifluoroacetic Acid (TFA).[14][15]

  • Couple the desired N-terminal capping group (e.g., an acyl group).

  • Cleave the fully assembled peptide acid from the resin (e.g., using HF).[14]

  • Convert the C-terminal carboxylic acid of the purified peptide to the bromomethyl ketone as described in Section 3.2, Step 1.

  • Perform the stereoselective reduction and cyclization as described in Section 3.2, Steps 2 & 3, to yield the final peptidyl epoxide.[10]

Mechanism of Action: Covalent Enzyme Inhibition

The synthetic peptidyl epoxide is a potent mechanism-based inhibitor. Its efficacy stems from the irreversible covalent bond it forms with a nucleophilic residue in the enzyme's active site.

Mechanism_of_Action cluster_Inhibitor Peptidyl Epoxide Inhibitor Enzyme_Nuc Active Site Nucleophile (e.g., Threonine -OH) Epoxide_Ring Strained Epoxide Ring (Electrophilic Center) Enzyme_Nuc->Epoxide_Ring 2. Nucleophilic Attack (Ring Opening) Inhibitor Peptide Chain-Phe-Epoxide Inhibitor->Enzyme_Nuc 1. Non-covalent binding (Recognition) Covalent_Complex Stable, Irreversible Covalent Adduct (Enzyme Inactivated) Epoxide_Ring->Covalent_Complex 3. Bond Formation

Caption: Mechanism of irreversible inhibition by a peptidyl epoxide.

The process involves:

  • Binding: The peptide portion of the inhibitor directs it to the active site of the target protease through specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Covalent Reaction: The hydroxyl group of the active site residue (e.g., Threonine or Serine) performs a nucleophilic attack on one of the electrophilic carbons of the epoxide ring.

  • Inactivation: This attack opens the strained three-membered ring and forms a stable ester or ether linkage, permanently tethering the inhibitor to the enzyme and rendering it catalytically inactive.

Safety and Handling

  • Epoxides: As alkylating agents, epoxides should be handled with care. They are potential irritants and sensitizers. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Diazomethane: This reagent is extremely toxic and explosive. It should only be generated and used in situ by trained personnel with appropriate safety measures (blast shield, specialized glassware).

  • Reagents: Handle all other reagents (TFA, HF, HBr) according to their specific Safety Data Sheet (SDS) guidelines.

References

  • Ma, Y., et al. (2011). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 16(9), 7551-7564. ([Link])

  • Gkraskou, A., et al. (2025). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). ([Link])

  • Gkraskou, A., et al. (2020). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1292. ([Link])

  • MDPI. (2025). Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. MDPI. ([Link])

  • Loffet, A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-8. ([Link])

  • Ma, Y., et al. (2011). Synthesis and SAR study of novel peptide aldehydes as inhibitors of 20S proteasome. PubMed. ([Link])

  • Al-Awadhi, F. H., et al. (2022). Discovery of Novel Epoxyketone Peptides as Lipase Inhibitors. Molecules, 27(7), 2240. ([Link])

  • Wang, W., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 63(21), 12335-12373. ([Link])

  • Sola, M., et al. (2010). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 21(16), 2037-2041. ([Link])

  • Amerigo Scientific. (n.d.). threo-N-Boc-D-phenylalanine epoxide. Retrieved from Amerigo Scientific. ([Link])

  • Albeck, A., & Persky, R. (1995). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. Tetrahedron, 51(22), 6333-6348. ([Link])

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: Mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. ([Link])

  • Chemistry Steps. (2021). Erythro and Threo. Retrieved from Chemistry Steps. ([Link])

  • Wagner, K., et al. (2014). Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction. Journal of Agricultural and Food Chemistry, 62(43), 10363-10371. ([Link])

  • All About Chemistry. (2019, April 11). Erythro and Threo Nomenclature. YouTube. ([Link])

  • Oreate AI. (2026, January 15). Erythro vs. Threo: Understanding Stereochemical Nuances. Oreate AI Blog. ([Link])

  • Aapptec. (n.d.). Boc-D-Phe-OH. Retrieved from Aapptec. ([Link])

  • Scholars Research Library. (n.d.). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica. ([Link])

  • D'Andrea, S. V., & Freeman, F. (1998). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry, 63(21), 7506–7514. ([Link])

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. ([Link])

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. ([Link])

Sources

Application

Application Notes and Protocols: Erythro-N-Boc-D-phenylalanine Epoxide as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Inhibition of Cysteine Proteases Cysteine proteases are a pivotal class of enzymes integral to a vast array of physiological and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Inhibition of Cysteine Proteases

Cysteine proteases are a pivotal class of enzymes integral to a vast array of physiological and pathological processes.[1] Their roles span from protein degradation and cell signaling to apoptosis.[1][2] The dysregulation of these proteases is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, rendering them compelling targets for therapeutic intervention.[1][3] Among the chemical tools developed to modulate their activity, epoxide-based inhibitors have emerged as a highly effective and selective class. This guide focuses on erythro-N-Boc-D-phenylalanine epoxide, a specific and potent irreversible inhibitor, providing a comprehensive overview of its mechanism, applications, and detailed protocols for its use in research and drug development.

Peptidyl epoxides were initially designed to differentiate between serine and cysteine proteases, with the specific aim of selectively inactivating the latter.[4] Erythro-N-Boc-D-phenylalanine epoxide and its analogs have demonstrated significant stability and selectivity, making them invaluable tools for studying the function of specific cysteine proteases.[4]

Section 1: Mechanism of Action - A Tale of Covalent Modification

The inhibitory prowess of erythro-N-Boc-D-phenylalanine epoxide lies in its ability to form a stable, covalent bond with the active site of cysteine proteases. This mechanism-based inhibition is a result of the unique chemical reactivity of the epoxide ring.

1.1. The Catalytic Dyad: The Target

Cysteine proteases typically employ a catalytic dyad, most commonly composed of a cysteine and a histidine residue, in their active site.[1] The catalytic cycle is initiated by a nucleophilic attack of the cysteine thiol on the carbonyl carbon of the substrate's scissile bond.[1]

1.2. The Epoxide's Ambush: Irreversible Inhibition

Erythro-N-Boc-D-phenylalanine epoxide acts as an irreversible inhibitor by mimicking the substrate and luring the catalytic cysteine into a chemical trap. The mechanism involves the nucleophilic attack by the active site cysteine residue on one of the electrophilic carbons of the epoxide ring.[5] This attack leads to the opening of the epoxide ring and the formation of a stable thioether bond, thus permanently inactivating the enzyme.[4][5][6]

NMR and mass spectrometry studies have confirmed that the alkylation of the enzyme's cysteine residue occurs on the primary carbon of the epoxide moiety.[6][7] The erythro configuration of the epoxide is crucial for its potent inhibitory activity against many cysteine proteases.[4]

Diagram: Mechanism of Cysteine Protease Inhibition

G cluster_0 Active Cysteine Protease cluster_1 Inhibitor Binding cluster_2 Covalent Modification Enzyme Enzyme Active Site (Cys-SH, His-Im) Inhibitor erythro-N-Boc-D-phenylalanine epoxide Enzyme->Inhibitor Binding Complex Enzyme-Inhibitor Complex Inhibitor->Complex TransitionState Nucleophilic Attack (Cys-S⁻ attacks epoxide ring) Complex->TransitionState Ring Opening InactiveEnzyme Inactive Enzyme (Covalent Thioether Bond) TransitionState->InactiveEnzyme Irreversible Inactivation

Caption: Covalent inhibition of a cysteine protease by an epoxide inhibitor.

Section 2: Synthesis and Physicochemical Properties

A brief overview of the synthesis and key properties of erythro-N-Boc-D-phenylalanine epoxide is provided for a comprehensive understanding.

2.1. Synthesis Overview

The asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane can be achieved in multiple steps, often starting from a chiral precursor like (R)-2,3-O-isopropylidene-glyceraldehyde.[8] A common synthetic route involves the conversion of the starting amino acid to a haloketone, followed by stereoselective reduction to a halohydrin, and subsequent epoxidation.

2.2. Physicochemical Data

PropertyValue
CAS Number 98818-34-9[9][10]
Molecular Formula C15H21NO3[10]
Molecular Weight 263.33 g/mol [10]
Section 3: Applications in Research and Drug Development

The unique properties of erythro-N-Boc-D-phenylalanine epoxide make it a versatile tool for a range of applications.

3.1. Target Identification and Validation

By selectively inhibiting specific cysteine proteases, this compound can be used to elucidate the role of these enzymes in various biological pathways. This is a critical step in the early stages of drug discovery for target identification and validation.

3.2. High-Throughput Screening (HTS) Assays

Erythro-N-Boc-D-phenylalanine epoxide can serve as a positive control in high-throughput screening campaigns designed to identify novel cysteine protease inhibitors.[11] Its well-characterized inhibitory activity provides a reliable benchmark for comparing the potency of new chemical entities.

3.3. Probing Enzyme-Substrate Interactions

The covalent nature of the interaction between the epoxide and the protease allows for the trapping and structural characterization of the enzyme-inhibitor complex. This provides valuable insights into the binding mode of substrates and inhibitors, aiding in the rational design of more potent and selective drugs.

3.4. In Vivo Studies

While the pharmacokinetic properties of erythro-N-Boc-D-phenylalanine epoxide itself are not extensively documented in the public domain, related epoxide inhibitors have been investigated for their in vivo efficacy.[12][13][14][15] Such studies are crucial for assessing the therapeutic potential of this class of compounds.

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving the use of erythro-N-Boc-D-phenylalanine epoxide.

4.1. Protocol 1: Determination of IC50 for a Cysteine Protease (e.g., Cathepsin B)

This protocol describes a fluorescence-based kinetic assay to determine the half-maximal inhibitory concentration (IC50) of the epoxide inhibitor against a specific cysteine protease.

Materials:

  • Purified Cysteine Protease (e.g., Cathepsin B)

  • erythro-N-Boc-D-phenylalanine epoxide

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)[16][17]

  • Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[17]

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Stock Solution: Prepare a concentrated stock of the cysteine protease in assay buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of erythro-N-Boc-D-phenylalanine epoxide in DMSO.

    • Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate in DMSO.[1][16]

  • Serial Dilution of Inhibitor:

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of the 96-well plate, add a fixed amount of the enzyme solution.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with enzyme and assay buffer only (no inhibitor).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow for the covalent modification to occur.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 348/440 nm for Arg-Arg-7-AMC).[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Diagram: IC50 Determination Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Initial Velocities Read_Fluorescence->Calculate_Velocity Plot_Data Plot % Activity vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of an irreversible inhibitor.

4.2. Protocol 2: Cell-Based Assay for Cysteine Protease Activity (e.g., Caspase-3 in Apoptosis)

This protocol outlines a method to assess the effect of erythro-N-Boc-D-phenylalanine epoxide on the activity of an intracellular cysteine protease, such as caspase-3, in a cell-based model of apoptosis.

Materials:

  • Cell line of interest (e.g., Jurkat cells for apoptosis studies)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine)

  • erythro-N-Boc-D-phenylalanine epoxide

  • Cell Lysis Buffer (e.g., containing HEPES, NaCl, EDTA, glycerol, CHAPS)[18]

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)[19]

  • 96-well plate (clear bottom for cell culture, black for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with varying concentrations of erythro-N-Boc-D-phenylalanine epoxide for a specified pre-incubation period.

    • Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducer only).

    • Incubate for the desired duration to allow for apoptosis to occur.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellets in chilled Cell Lysis Buffer.[18][19]

    • Incubate on ice to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protease Activity Assay:

    • Transfer the cell lysates to a black 96-well plate.

    • Add the fluorogenic caspase-3 substrate to each well.[20]

    • Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the caspase-3 substrate.

  • Data Analysis:

    • Compare the fluorescence signals from the inhibitor-treated samples to the control samples to determine the extent of caspase-3 inhibition.

Section 5: Troubleshooting and Considerations

5.1. Enzyme Activity:

  • Low or No Activity: Ensure the presence of a sufficient concentration of a reducing agent (e.g., DTT) in the assay buffer, as the active site cysteine can be easily oxidized.[1][2] Verify the pH of the assay buffer is optimal for the specific protease.[1]

  • High Background: This may be due to autohydrolysis of the substrate. Prepare fresh substrate dilutions immediately before use.[1]

5.2. Inhibitor Potency:

  • Apparent Low Potency: The pre-incubation time may be insufficient for complete covalent modification. Optimize the pre-incubation duration.

5.3. Cell-Based Assays:

  • Cell Permeability: The Boc protecting group and the overall lipophilicity of the molecule generally confer good cell permeability. However, if poor intracellular activity is observed, consider alternative delivery methods or analogs with improved permeability.

Conclusion

Erythro-N-Boc-D-phenylalanine epoxide is a powerful and selective tool for the study of cysteine proteases. Its well-defined mechanism of irreversible inhibition, coupled with its specificity, makes it an indispensable reagent for researchers in academia and the pharmaceutical industry. The protocols and insights provided in this guide are intended to facilitate the effective application of this compound in elucidating the roles of cysteine proteases in health and disease, and in the development of novel therapeutics.

References

  • BioVision. Cathepsin B Activity Assay Kit. Available from: [Link]

  • Armstrong, R. C., et al. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. Journal of Biological Chemistry, 277(47), 44747-44752. Available from: [Link]

  • MedChemExpress. What Are the Best Methods for Activating and Measuring Cathepsin B Activity? ResearchGate. Available from: [Link]

  • Puente, E., et al. Cysteine Protease Zymography: Brief Review. Methods in Molecular Biology, 1149, 261-271. Available from: [Link]

  • Bio-protocol. Assay for cysteine protease activity. Available from: [Link]

  • Karim, R. Magic Red Cathepsin B activity assay. protocols.io. Available from: [Link]

  • BPS Bioscience. Homogeneous Caspase-3 Assay Kit. Available from: [Link]

  • Chondrex, Inc. Cysteine Protease Activity Assay Kit. Available from: [Link]

  • Nocerini, M. R., et al. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 82(2), 386-396. Available from: [Link]

  • Agero, A. L. B., et al. Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 21(15), 1845-1849. Available from: [Link]

  • Liu, J. Y., et al. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 162(6), 1427-1436. Available from: [Link]

  • Albeck, A., & Persky, R. Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Journal of Organic Chemistry, 59(3), 653-657. Available from: [Link]

  • Nocerini, M. R., et al. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 82(2), 386-396. Available from: [Link]

  • Albeck, A., et al. Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal, 346(1), 259-262. Available from: [Link]

  • ResearchGate. How to design a functional assay for a cystiene protease ? Available from: [Link]

  • Davis, B. B., et al. Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 99(4), 2222-2227. Available from: [Link]

  • Al-Gharabli, S. I., et al. Discovery of Novel Epoxyketone Peptides as Lipase Inhibitors. Molecules, 27(7), 2244. Available from: [Link]

  • Jones, P. D., et al. Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 179-189. Available from: [Link]

  • ResearchGate. Mechanism of inhibition of cysteine proteases by Michael acceptor and epoxide inhibitors. Available from: [Link]

  • Albeck, A., et al. Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal, 346(1), 259-262. Available from: [Link]

  • Bertin Bioreagent. Soluble Epoxide Hydrolase Cell-Based Assay Kit. Available from: [Link]

  • Albeck, A., & Kliper, S. Peptidyl epoxides as selective protease inactivators. Drug Development Research, 50(3-4), 425-434. Available from: [Link]

  • Agilent. Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Available from: [Link]

  • Bhattacharya, S., et al. Synthesis, characterization and evaluation of anticancer activity of some novel Boc-protected dipeptide analogues. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • Turk, D., & Guncar, G. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Molecules, 23(11), 2793. Available from: [Link]

  • Eakin, A. E., & Craik, C. S. Proteases: nature's destroyers and the drugs that stop them. MedCrave Online Journal of Proteomics & Bioinformatics, 3(5). Available from: [Link]

  • Verdoes, M., & Bogyo, M. Functional imaging of proteases: recent advances in the design and application of substrate-based and activity-based probes. Current Opinion in Chemical Biology, 15(6), 785-792. Available from: [Link]

  • Kim, J., et al. Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. bioRxiv. Available from: [Link]

Sources

Method

Application Note: Utilization of N-Boc-phenylalanine Epoxide in the Synthesis of HIV-1 Protease Inhibitors

Executive Summary The advent of HIV-1 protease inhibitors revolutionized the clinical management of Acquired Immunodeficiency Syndrome (AIDS). At the core of these life-saving therapeutics is the structural mimicry of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of HIV-1 protease inhibitors revolutionized the clinical management of Acquired Immunodeficiency Syndrome (AIDS). At the core of these life-saving therapeutics is the structural mimicry of the tetrahedral transition state of peptide bond cleavage. The chiral building block (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (commonly referred to as N-Boc-phenylalanine epoxide) serves as the foundational scaffold for synthesizing this transition-state bioisostere[1].

This application note provides a comprehensive, mechanistic guide to utilizing this epoxide in the synthesis of blockbuster antiretrovirals, specifically detailing the divergent pathways to Darunavir , Amprenavir , and Atazanavir . By mastering the regioselective and stereospecific ring-opening of this epoxide, process chemists can achieve high-yielding, scalable syntheses of critical active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The "Why" Behind the Chemistry

Stereochemical Integrity

HIV-1 protease is a homodimeric aspartyl protease that cleaves the viral Gag and Gag-Pol polyproteins. To inhibit this enzyme, drugs must perfectly fit its highly specific, C2-symmetric active site. The (2S,3S) absolute configuration of N-Boc-phenylalanine epoxide is non-negotiable; it establishes the spatial orientation of the benzyl group (fitting the S1 pocket) and the resulting secondary alcohol (which hydrogen-bonds with the catalytic aspartate residues, Asp25 and Asp25')[2].

Regioselective SN2 Ring Opening

The critical transformation in utilizing this epoxide is its ring-opening by a nucleophile (an amine or hydrazine derivative).

  • Causality of Regioselectivity: The nucleophilic attack occurs almost exclusively at the terminal C1 carbon via an SN2 mechanism. The C2 carbon is highly sterically hindered by the adjacent bulky Boc-protected amino group and the phenyl ring[3].

  • Causality of Solvent Selection: Protic solvents (like isopropanol or ethanol) are deliberately chosen over aprotic solvents. The solvent's hydroxyl group hydrogen-bonds to the epoxide oxygen, activating the ring toward nucleophilic attack without requiring harsh Lewis acids that could prematurely cleave the acid-sensitive Boc protecting group[3].

Mechanism Reactants Epoxide + Nucleophile (Protic Solvent) Activation H-Bonding Activation (Epoxide Oxygen) Reactants->Activation Attack SN2 Attack at C1 (Less Steric Hindrance) Activation->Attack Product Secondary Alcohol (Retention of Chirality) Attack->Product

Mechanistic sequence of the regioselective SN2 epoxide ring-opening reaction.

Divergent Synthetic Workflows

Depending on the nucleophile introduced during the ring-opening phase, the epoxide diverges into two primary classes of HIV protease inhibitors: the hydroxyethylamino isosteres (e.g., Darunavir, Amprenavir) and the aza-dipeptide isosteres (e.g., Atazanavir)[4][5][6].

Workflow Epoxide N-Boc-phenylalanine Epoxide (2S,3S)-Isomer Isobutylamine Isobutylamine (Alkyl Amine) Epoxide->Isobutylamine Pathway A Hydrazine Protected Hydrazine (Aza-Nucleophile) Epoxide->Hydrazine Pathway B Darunavir_Int Hydroxyethylamino Core (Amprenavir/Darunavir) Isobutylamine->Darunavir_Int Regioselective Ring Opening Atazanavir_Int Aza-dipeptide Core (Atazanavir) Hydrazine->Atazanavir_Int Regioselective Ring Opening Darunavir Darunavir / Amprenavir Darunavir_Int->Darunavir Sulfonylation & Coupling Atazanavir Atazanavir Atazanavir_Int->Atazanavir Deprotection & Coupling

Divergent synthetic workflows for HIV protease inhibitors from a common epoxide precursor.

Quantitative Process Comparison

The table below summarizes the key parameters distinguishing the two primary pathways utilized in industrial drug development:

Target APINucleophile UsedResulting Isostere CoreTypical YieldKey Reference
Darunavir IsobutylamineHydroxyethylsulfonamide~85-90%[6]
Amprenavir IsobutylamineHydroxyethylamino~90%[4]
Atazanavir Boc-benzylhydrazineAza-dipeptide~85%[5],[7]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure process integrity, maximizing yield while preventing chiral degradation.

Protocol A: Synthesis of the Darunavir/Amprenavir Core (Isobutylamine Opening)

This protocol details the generation of the hydroxyethylamino core via the nucleophilic attack of isobutylamine[3][6].

Reagents & Materials:

  • (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (1.0 eq)

  • Isobutylamine (10.0 eq)

  • Isopropanol (ACS Grade, anhydrous)

Step-by-Step Methodology:

  • Reactor Charging: Dissolve the (2S,3S)-epoxide (1.0 eq) in isopropanol (approx. 5-7 volumes relative to epoxide mass) in a jacketed glass reactor equipped with a reflux condenser and overhead stirrer.

  • Nucleophile Addition: Add isobutylamine (10.0 eq) in a single portion at ambient temperature.

    • Causality: A massive stoichiometric excess of isobutylamine is critical. It acts as both a reactant and a competitive inhibitor against dimerization, preventing the newly formed secondary amine product from attacking an unreacted epoxide molecule.

  • Thermal Activation: Heat the reaction mixture to 60–65 °C and maintain stirring for 4 to 6 hours.

    • Causality: This specific thermal window accelerates the SN2 attack at the C1 position without providing enough thermal energy to trigger Boc-deprotection or epoxide racemization.

  • Self-Validation Check 1 (In-Process HPLC): Withdraw a 50 µL aliquot, quench in mobile phase, and analyze via Reverse-Phase HPLC (UV 210 nm). The reaction is deemed complete when the epoxide peak area is <0.5% relative to the product peak. If >0.5%, continue heating for 1 hour and re-test.

  • Solvent Removal: Upon completion, cool the reactor to 25 °C. Concentrate the mixture under reduced pressure (vacuum distillation) to recover the excess isobutylamine and isopropanol.

  • Self-Validation Check 2 (Chiral Purity): Perform Chiral HPLC on the isolated crude. The diastereomeric excess (d.e.) must remain >99%, confirming the structural integrity of the (2R,3S) secondary alcohol centers formed during the opening.

Protocol B: Synthesis of the Atazanavir Core (Hydrazine Opening)

This protocol outlines the synthesis of the aza-dipeptide isostere core unique to Atazanavir[5][7].

Reagents & Materials:

  • (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane (1.0 eq)

  • 1-Boc-2-(4-pyridin-2-ylbenzyl)hydrazine (or equivalent protected hydrazine) (1.1 eq)

  • Isopropanol (ACS Grade, anhydrous)

Step-by-Step Methodology:

  • Reactor Charging: Suspend the protected hydrazine derivative (1.1 eq) in isopropanol.

    • Causality: Unlike alkyl amines, hydrazine derivatives exhibit the "alpha-effect," making them significantly more nucleophilic. Therefore, a large stoichiometric excess is unnecessary, reducing raw material costs and purification burden.

  • Epoxide Addition: Add the (2S,3S)-epoxide (1.0 eq) to the suspension.

  • Thermal Activation: Heat the mixture to reflux (approx. 80-82 °C) under an inert nitrogen atmosphere for 8–12 hours.

  • Self-Validation Check 1 (Reaction Monitoring): Monitor the consumption of the epoxide via TLC (Hexane/Ethyl Acetate 1:1, Ninhydrin stain) or HPLC. The hydrazine derivative should be slightly visible as the limiting reagent is the epoxide.

  • Isolation: Cool the reaction mixture to 0–5 °C to induce crystallization of the highly symmetric, bulky aza-dipeptide intermediate. Filter the precipitate and wash with cold isopropanol.

  • Self-Validation Check 2 (Mass Spectrometry): Analyze the crystallized product via LC-MS. The presence of the expected[M+H]+ molecular ion confirms the successful coupling without premature cleavage of the dual Boc-protecting groups.

References

  • [1] Fisher Scientific. (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane Product Overview. Available at:

  • [3] American Chemical Society (ACS). Development of a Large-Scale Process for an HIV Protease Inhibitor. Available at:

  • [4] National Institutes of Health (NIH - PMC). Syntheses of FDA Approved HIV Protease Inhibitors. Available at:

  • [2] MDPI. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Available at:

  • [5] Gpatindia. ATAZANAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at:

  • [7] Benchchem. Discovery and synthesis pathways of Atazanavir Sulfate. Available at:

  • [6] National Institutes of Health (NIH - PMC). Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. Available at:

Sources

Application

Application Notes and Protocols: N-Boc-D-phenylalanine Epoxide for Bioconjugation Techniques

Introduction: Harnessing the Precision of Epoxide Chemistry for Bioconjugation In the landscape of modern drug development and proteomics, the ability to selectively modify proteins is paramount. Bioconjugation, the chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Precision of Epoxide Chemistry for Bioconjugation

In the landscape of modern drug development and proteomics, the ability to selectively modify proteins is paramount. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has emerged as a critical tool for creating advanced therapeutics, diagnostic probes, and for elucidating complex biological processes. The choice of chemical ligation strategy is dictated by the need for high selectivity, efficiency, and stability of the resulting conjugate under physiological conditions.

N-Boc-D-phenylalanine epoxide is a versatile reagent that offers a unique combination of features for bioconjugation.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic co-solvents, while the strained epoxide ring provides a reactive electrophilic site for covalent bond formation with nucleophilic residues on a protein's surface.[1][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Boc-D-phenylalanine epoxide in bioconjugation, providing detailed mechanistic insights and step-by-step protocols.

Chemical Properties and Handling

N-Boc-D-phenylalanine epoxide is a white crystalline powder with a molecular weight of 263.33 g/mol .[1][5] It is advisable to store the compound at 0-8°C to maintain its stability.[1] For experimental use, it is typically dissolved in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to the aqueous reaction buffer containing the target protein.

PropertyValueSource
CAS Number 98818-35-0[1]
Molecular Formula C₁₅H₂₁NO₃[1]
Molecular Weight 263.33 g/mol [1]
Appearance White powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Mechanism of Action: The Nucleophilic Ring-Opening Reaction

The core of the bioconjugation strategy with N-Boc-D-phenylalanine epoxide lies in the nucleophilic ring-opening of the epoxide. The strained three-membered ring is susceptible to attack by various nucleophiles present on the surface of proteins. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable covalent bond.[6][7]

The regioselectivity of the ring-opening can be influenced by the reaction conditions. Under basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[6]

The primary targets for this reaction on a protein are the side chains of specific amino acids:

  • Lysine (Amine Group): The ε-amino group of lysine is a potent nucleophile at pH values above its pKa (~10.5). The reaction with the epoxide forms a stable secondary amine linkage.[4]

  • Cysteine (Thiol Group): The thiol group of cysteine is a strong nucleophile, particularly in its thiolate form (S⁻), which is favored at pH values around its pKa (~8.5). The reaction results in a stable thioether bond.[4][8]

  • Histidine (Imidazole Group): The imidazole side chain of histidine can also act as a nucleophile, leading to a stable C-N bond.[9][10]

  • N-terminal Amine Group: The α-amino group at the N-terminus of a protein can also be targeted.[9]

The chemoselectivity of the conjugation can be tuned by controlling the pH of the reaction buffer. For instance, to favor cysteine modification over lysine, the reaction is typically performed at a pH between 7.5 and 8.5, where the cysteine thiol is sufficiently nucleophilic, while the majority of lysine amines remain protonated and less reactive.[8]

G cluster_0 Protein Nucleophile (Nu:⁻) cluster_1 Stable Bioconjugate Lysine Lysine Epoxide N-Boc-D-phenylalanine Epoxide Lysine->Epoxide pH > 9 Cysteine Cysteine Cysteine->Epoxide pH ~7.5-8.5 Histidine Histidine Histidine->Epoxide pH ~6-7 Lys_Conj Secondary Amine Linkage Epoxide->Lys_Conj Cys_Conj Thioether Linkage Epoxide->Cys_Conj His_Conj C-N Linkage Epoxide->His_Conj

Figure 1: Reaction of N-Boc-D-phenylalanine epoxide with protein nucleophiles.

Experimental Protocol: Bioconjugation of a Model Protein

This protocol provides a general framework for the bioconjugation of a model protein with N-Boc-D-phenylalanine epoxide. Optimization of specific parameters such as pH, temperature, and reactant stoichiometry may be required for different proteins.

Materials and Reagents
  • Target Protein (e.g., Bovine Serum Albumin, BSA)

  • N-Boc-D-phenylalanine Epoxide

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • Organic Co-solvent (e.g., DMF or DMSO)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification System (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

  • Analytical Instruments (e.g., UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometer)

Step-by-Step Methodology
  • Protein Preparation:

    • Prepare a stock solution of the target protein in the chosen conjugation buffer. A typical concentration is 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or thiols that could compete with the protein for reaction with the epoxide.

  • Reagent Preparation:

    • Prepare a stock solution of N-Boc-D-phenylalanine epoxide in an organic co-solvent (e.g., 10-100 mM in DMF). The use of an organic co-solvent is necessary due to the limited aqueous solubility of the reagent. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Conjugation Reaction:

    • To the protein solution, add the desired molar excess of the N-Boc-D-phenylalanine epoxide solution. A typical starting point is a 10- to 50-fold molar excess of the epoxide over the protein.

    • Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (20-25°C) or 37°C for 2-24 hours is sufficient.[8] The reaction progress can be monitored over time by taking aliquots and analyzing them.

  • Quenching the Reaction:

    • After the desired incubation time, quench the reaction by adding a small molecule nucleophile to consume any unreacted epoxide. A common quenching reagent is Tris buffer or a solution of a free amino acid like lysine or cysteine.[8] Add the quenching reagent to a final concentration of 20-50 mM and incubate for an additional 1-2 hours.

  • Purification of the Conjugate:

    • Remove the unreacted N-Boc-D-phenylalanine epoxide and other small molecules from the protein conjugate.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller molecules.

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules. Multiple buffer changes will be necessary for complete removal.

  • Characterization of the Conjugate:

    • UV-Vis Spectroscopy: Determine the protein concentration of the purified conjugate.

    • SDS-PAGE: Analyze the conjugate to confirm the increase in molecular weight upon modification.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This is the most definitive method to determine the degree of labeling (DOL), which is the average number of epoxide molecules conjugated to each protein molecule.[11]

G Start Start Protein_Prep Prepare Protein Solution in Conjugation Buffer Start->Protein_Prep Reagent_Prep Prepare Epoxide Stock Solution in DMF/DMSO Protein_Prep->Reagent_Prep Conjugation Add Epoxide to Protein (10-50x molar excess) Incubate 2-24h Reagent_Prep->Conjugation Quench Quench Reaction with Tris or Cysteine Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for protein bioconjugation.

Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
pH 7.5 - 9.0Higher pH favors lysine modification, while pH 7.5-8.5 is more selective for cysteine.[8] Low conjugation efficiency may be due to suboptimal pH.
Temperature 20 - 37 °CHigher temperatures can increase the reaction rate but may also lead to protein instability.[8] If protein aggregation is observed, reduce the temperature.
Molar Excess of Epoxide 10 - 50 foldA higher excess will drive the reaction to a higher degree of labeling but may also increase the risk of non-specific modifications and protein aggregation.
Reaction Time 2 - 24 hoursThe optimal time should be determined empirically by monitoring the reaction progress.
Co-solvent Concentration < 10% (v/v)High concentrations of organic solvents can denature the protein. If protein precipitation occurs, reduce the co-solvent concentration.

Deprotection of the Boc Group (Optional)

The Boc protecting group is stable under the conditions used for bioconjugation.[][13] If the free amine of the phenylalanine moiety is required for subsequent applications, the Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA).[] It is important to note that these harsh acidic conditions can denature the protein, so this step should be carefully considered and optimized.

Conclusion

N-Boc-D-phenylalanine epoxide is a valuable tool for the targeted modification of proteins. Its ability to react with multiple nucleophilic amino acid residues under tunable pH conditions provides a versatile platform for creating a wide range of bioconjugates. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this chemistry in their work, paving the way for the development of novel protein-based therapeutics and research tools.

References

  • Protocol for Conjugation of a Biomolecule to Epoxy Particles - Echo BioSystems. (URL: [Link])

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (URL: [Link])

  • Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC. (URL: [Link])

  • Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling | Request PDF - ResearchGate. (URL: [Link])

  • Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis and characterization of some bioconjugates of L-phenylalanine and ethylenediamine - Scholars Research Library. (URL: [Link])

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (URL: [Link])

  • Profinity™ Epoxide Resin Instruction Manual - Bio-Rad. (URL: [Link])

  • Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds | Request PDF - ResearchGate. (URL: [Link])

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PDF. (URL: [Link])

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - RSC Publishing. (URL: [Link])

  • Easily Master #Epoxide Reactions: #Regioselectivity, #Stereochemistry & Mechanisms - YouTube. (URL: [Link])

  • Residue-Specific Peptide Modification: A Chemist's Guide | Biochemistry - ACS Publications. (URL: [Link])

  • Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PMC. (URL: [Link])

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Current Status of Analytical Techniques for Characterization of Protein Stability. (URL: [Link])

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons - Oriental Journal of Chemistry. (URL: [Link])

  • Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem - NIH. (URL: [Link])

  • Strategies for Biophysical Characterization of Protein-Polymer Conjugates - PubMed. (URL: [Link])

  • Biopharmaceutical Characterization Techniques for Early Phase Development of Proteins. (URL: [Link])

  • Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. (URL: [Link])

  • Analytical methods for obtaining HOS information from protein therapeutics. (URL: [Link])

  • Upgrading Epoxy Supports for Enzyme Immobilization by Affinity Function Doping—A Case Study with Phenylalanine Ammonia-Lyase from Petroselinum crispum - MDPI. (URL: [Link])

Sources

Method

Application Note: Irreversible Inactivation of Papain by Peptidyl Epoxides – Kinetic Assay and Active Site Titration

Executive Summary & Mechanistic Rationale Papain-like cysteine proteases (PLCPs) are critical targets in drug development and agricultural biotechnology. Evaluating the efficacy of covalent inhibitors against these enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Papain-like cysteine proteases (PLCPs) are critical targets in drug development and agricultural biotechnology. Evaluating the efficacy of covalent inhibitors against these enzymes requires a highly controlled, self-validating kinetic assay. Peptidyl epoxides, most notably L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), serve as the gold standard for PLCP inhibition.

The causality behind their extreme efficacy lies in their mechanism of action: E-64 acts as an irreversible, active-site-directed titrant that reacts in a strict 1:1 stoichiometry with the catalytic cysteine[1]. Inhibition depends on the nucleophilic attack of the highly reactive Cys25 thiolate anion on the oxirane ring of the epoxysuccinyl group, yielding a stable thioether adduct[2]. Because this reaction requires a reduced thiolate, the experimental environment must be strictly controlled for redox potential and metal ion sequestration.

Mechanism P_inact Papain (Inactive) Cys25-SH P_act Papain (Active) Cys25-S⁻ P_inact->P_act DTT / L-Cysteine (Reduction) Complex Non-covalent Enzyme-Inhibitor Complex P_act->Complex + Inhibitor Inhibitor Peptidyl Epoxide (E-64) Inhibitor->Complex Adduct Covalent Thioether Adduct (Irreversibly Inactivated) Complex->Adduct Nucleophilic Attack (Epoxide Ring Opening)

Mechanistic pathway of papain inactivation by peptidyl epoxides via covalent thioether formation.

Assay Design: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol utilizes the fluorogenic substrate (Benzyloxycarbonyl-L-Phenylalanyl-L-Arginine-7-amido-4-methylcoumarin)[3]. Active papain cleaves the amide bond adjacent to the AMC fluorophore, releasing free 7-amino-4-methylcoumarin, which is continuously monitored via fluorescence (Ex: 360 nm / Em: 460 nm)[4].

A self-validating system requires internal controls to rule out false positives (e.g., substrate auto-hydrolysis or fluorescence quenching by the inhibitor). This protocol mandates three strict control states:

  • Baseline Validation (Blank): Buffer + Substrate (No Enzyme). Validates that the substrate is stable and not auto-hydrolyzing.

  • Maximum Velocity ( Vmax​ ): Buffer + Enzyme + Substrate. Establishes the 100% uninhibited kinetic rate.

  • Absolute Zero (Positive Control): Buffer + Enzyme + Saturating E-64 + Substrate. Proves that the enzyme preparation is fully susceptible to active-site titration[5].

Quantitative Data & Reagent Specifications

Table 1: Key Reagents, Kinetic Parameters, and Experimental Causality

Parameter / ReagentValue / ConcentrationCausality / Scientific Rationale
Assay Buffer pH 5.5 – 6.0 (Sodium Acetate)Maintains the functional zwitterionic state of the Cys25/His159 catalytic dyad[2].
Dithiothreitol (DTT) 2.0 mMReduces oxidized Cys25 to the active thiolate anion ( S− ) required for nucleophilic attack[5].
EDTA 1.0 mMChelates trace heavy metals (e.g., Cu2+ , Fe3+ ) that catalyze rapid auto-oxidation of the active site thiol.
Z-Phe-Arg-AMC 10 µMFluorogenic substrate. Concentration is kept near or below the Km​ to ensure sensitive detection of competitive binding[4].
E-64 ( IC50​ ) < 10 nMGold-standard peptidyl epoxide. Used to titrate absolute active site molarity due to its 1:1 binding stoichiometry[1].

Step-by-Step Methodology

Workflow step1 1. Reagent Preparation Prepare pH 5.5 Buffer with 2mM DTT & 1mM EDTA step2 2. Enzyme Activation Incubate Papain in buffer for 15 min at 37°C step1->step2 step3 3. Inhibitor Titration Add Epoxide (E-64) and incubate for 30 min step2->step3 step4 4. Substrate Addition Add 10 µM Z-Phe-Arg-AMC to initiate reaction step3->step4 step5 5. Kinetic Readout Continuous Fluorescence (Ex: 360nm / Em: 460nm) step4->step5

Step-by-step experimental workflow for the fluorometric papain inactivation assay.

Step 1: Buffer and Reagent Preparation
  • Assay Buffer: Prepare 100 mM Sodium Acetate buffer, pH 5.5. Immediately before use, add 2 mM DTT and 1 mM EDTA. Causality: DTT degrades in aqueous solutions; adding it fresh ensures maximum reducing potential.

  • Substrate Stock: Dissolve Z-Phe-Arg-AMC in 100% DMSO to a 10 mM stock. Causality: AMC substrates are highly hydrophobic; DMSO prevents precipitation.

  • Inhibitor Stock: Dissolve the peptidyl epoxide (e.g., ) in a 1:1 mixture of ethanol and water to 1 mM[6].

Step 2: Enzyme Activation
  • Dilute lyophilized Papain to a working concentration of 10-50 nM in the Assay Buffer.

  • Incubate the enzyme solution at 37°C for 15 minutes.

  • Causality: This pre-incubation is mandatory. Lyophilized papain exists largely as a mixed disulfide (inactive). The 15-minute window allows DTT to fully reduce Cys25 to its catalytically competent thiolate state[5].

Step 3: Inhibitor Pre-Incubation (The Inactivation Phase)
  • In a black, flat-bottom 96-well microplate, set up the following wells (Total volume 90 µL per well):

    • Blank: 90 µL Assay Buffer.

    • Uninhibited Control: 80 µL Assay Buffer + 10 µL Activated Papain.

    • Test Wells: 70 µL Assay Buffer + 10 µL Activated Papain + 10 µL Peptidyl Epoxide (serial dilutions).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Causality: Because peptidyl epoxides are irreversible, time-dependent inhibitors, pre-incubation allows the covalent thioether bond to form completely before the substrate is introduced to compete for the active site.

Step 4: Substrate Addition & Kinetic Readout
  • Dilute the 10 mM Z-Phe-Arg-AMC stock 1:100 in Assay Buffer to create a 100 µM working solution.

  • Rapidly add 10 µL of the Z-Phe-Arg-AMC working solution to all wells using a multichannel pipette (Final substrate concentration = 10 µM; Final well volume = 100 µM).

  • Immediately transfer the plate to a microplate reader.

  • Measure fluorescence continuously (Kinetic Mode) at Ex: 360 nm and Em: 460 nm for 10 to 15 minutes at 25°C[5].

Data Analysis & Interpretation

Because peptidyl epoxides are irreversible inhibitors, standard equilibrium IC50​ values are time-dependent. For rigorous kinetic characterization, the data should be analyzed to determine the pseudo-first-order rate constant of inactivation ( kobs​ ).

  • Calculate Initial Velocity ( Vi​ ): Extract the linear slope (Relative Fluorescence Units/min) from the first 5 minutes of the kinetic read for each well.

  • Normalize Data: Subtract the slope of the Blank well from all other wells to account for auto-hydrolysis. Set the Uninhibited Control slope to 100% activity.

  • Active Site Titration: Plot the residual enzyme activity (%) against the concentration of E-64. Because E-64 binds in a 1:1 ratio, the x-intercept of the linear regression at high enzyme concentrations directly yields the absolute molarity of active papain in the preparation[1].

References

  • Meara, J. P., & Rich, D. H. (1996). Mechanistic studies on the inactivation of papain by epoxysuccinyl inhibitors. Journal of Medicinal Chemistry.[Link]

  • Scott, M. L., & Whitton, C. M. (1988). Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, E-64. Transfusion.[Link]

  • Reaction Biology. (n.d.). Papain Protease Assay Service. Reaction Biology. [Link]

  • Sharma, A., et al. (2020). Repurposing the McoTI-II Rigid Molecular Scaffold in to Inhibitor of 'Papain Superfamily' Cysteine Proteases. MDPI.[Link]

Sources

Application

Microwave-assisted organic synthesis with amino acid derived epoxides

Application Note & Protocols Topic: Microwave-Assisted Organic Synthesis with Amino Acid-Derived Epoxides Audience: Researchers, scientists, and drug development professionals. Abstract The convergence of microwave-assis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Microwave-Assisted Organic Synthesis with Amino Acid-Derived Epoxides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The convergence of microwave-assisted organic synthesis (MAOS) and the chemistry of chiral amino acid-derived epoxides represents a significant advancement in the rapid and efficient construction of complex, high-value molecules for pharmaceutical development. Amino acid-derived epoxides are privileged chiral building blocks, serving as precursors to a multitude of bioactive scaffolds, most notably β-amino alcohols and their derivatives like hydroxyethylamine (HEA) isosteres—a cornerstone in modern protease inhibitors.[1][2] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging microwave energy to drive the ring-opening of these epoxides. We will elucidate the causal relationship between microwave irradiation and accelerated reaction kinetics, present field-proven protocols for the synthesis of peptidomimetic cores, and offer insights into optimizing these transformations for enhanced yield, purity, and regioselectivity.

The Synergy of Microwaves and Chiral Epoxides: A Mechanistic Perspective

Conventional heating methods transfer energy indirectly and slowly via conduction and convection, often resulting in thermal gradients and the formation of unwanted byproducts.[3] Microwave-assisted synthesis, conversely, utilizes direct, rapid, and uniform heating of the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[3][4]

  • Dipolar Polarization: Molecules with a dipole moment, such as the polar epoxide ring and the amine nucleophile, attempt to align with the rapidly oscillating electric field of the microwave. The resulting molecular agitation and friction generate heat efficiently and volumetrically.

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will oscillate in the electric field, colliding with other molecules and generating heat.

This rapid and uniform heating profile is exceptionally well-suited for epoxide ring-opening reactions. The inherent polarity and strain of the three-membered oxirane ring make it highly susceptible to nucleophilic attack.[5] Microwave irradiation can significantly accelerate these reactions, often reducing multi-hour or even multi-day reflux processes to mere minutes.[4][6][7] This acceleration minimizes the potential for side reactions and degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity products.[3][8]

Logical Workflow for Microwave-Assisted Epoxide Aminolysis

The general process is streamlined for efficiency, taking full advantage of the speed afforded by microwave heating.

MAOS_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants 1. Combine Amino Acid Epoxide & Nucleophile in Microwave Vial Solvent 2. Add Solvent (if not solvent-free) Catalyst 3. Add Catalyst (e.g., Basic Alumina) Seal 4. Securely Seal the Vial Catalyst->Seal Transfer Irradiate 5. Irradiate in Microwave Reactor (Set Time, Temp, Power) Cool 6. Cool to Room Temperature Filter 7. Filter (if solid catalyst used) Cool->Filter Process Extract 8. Solvent Extraction & Concentration Purify 9. Purify via Flash Chromatography

Caption: General workflow for microwave-assisted epoxide ring-opening.

Application Protocol 1: Synthesis of a Hydroxyethylamine (HEA) Peptidomimetic Isostere

Hydroxyethylamine (HEA) isosteres are critical transition-state analogues used in the design of potent protease inhibitors for targets like HIV-protease and BACE.[2][9] The synthesis of these molecules, particularly from erythro epoxides and complex amines, can be challenging with conventional methods, often resulting in low yields or no reaction.[2] Microwave-assisted solvent-free synthesis offers a robust and rapid solution. This protocol is adapted from the work of Romeo and colleagues, demonstrating a significant improvement over traditional heating.[2][10]

Reaction Scheme: Phenylalanine-Derived Epoxide Ring Opening

Sources

Method

Advanced Application Note: N-Boc-L-Phenylalanine Epoxide in the Synthesis of Biologically Active Compounds

Executive Summary & Mechanistic Rationale (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (commonly referred to as threo-N-Boc-L-phenylalanine epoxide) is a highly versatile, chiral building block predominantly utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (commonly referred to as threo-N-Boc-L-phenylalanine epoxide) is a highly versatile, chiral building block predominantly utilized in medicinal chemistry and drug development[1]. Its structural architecture—comprising an electrophilic epoxide, a Boc-protected amine, and a hydrophobic benzyl side chain—makes it the premier precursor for synthesizing hydroxyethylamine isosteres [2][3].

These isosteres are critical pharmacophores that mimic the tetrahedral transition state of peptide bond cleavage. Because the carbon-carbon bond in the hydroxyethylamine core cannot be cleaved by hydrolytic enzymes, molecules incorporating this motif act as potent, competitive inhibitors of aspartic proteases, most notably the HIV-1 protease[3][4]. Beyond antiviral therapeutics, this epoxide is a key intermediate in the synthesis of novel antimalarial (hydroxyethylpiperazines) and antitubercular agents[5][6].

Causality in Regioselective Ring Opening

The utility of N-Boc-L-phenylalanine epoxide hinges on its predictable reactivity. When subjected to nucleophilic attack by an amine, the reaction is highly regioselective and stereospecific.

  • Steric Directing Effects: The bulky benzyl group and the Boc-protected amine sterically hinder the internal C2 carbon of the epoxide. Consequently, nucleophiles exclusively attack the less hindered terminal C1 carbon.

  • Stereochemical Fidelity: Because the attack occurs at the terminal carbon, the stereocenter at C2 (bearing the oxygen) is preserved, ensuring the correct (S) or (R) configuration required for optimal binding in the enzymatic active site[4][7].

Physicochemical Data

To ensure reproducibility and proper handling during scale-up, the quantitative physicochemical properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
CAS Registry Number 98737-29-2[8][9]
Molecular Formula C₁₅H₂₁NO₃[2][10]
Molecular Weight 263.34 g/mol [9][10]
Melting Point 82 °C – 85 °C[10]
Appearance White to off-white crystalline powder[10]
Solubility Insoluble in water; soluble in ethanol, DCM, and EtOAc[8][10]
Stereocenters Two stereogenic centers (positions 2 and 3)[2]

Synthetic Workflow & Pathway Visualization

The transformation of N-Boc-L-phenylalanine epoxide into a biologically active therapeutic involves a highly validated sequence: nucleophilic ring opening, Boc deprotection, and subsequent electrophilic coupling (e.g., with sulfonyl chlorides to form drugs like Amprenavir or Darunavir)[3].

G Start N-Boc-L-Phenylalanine Epoxide (Chiral Building Block) Nucleophile Nucleophilic Addition (e.g., Isobutylamine, Piperazine) Start->Nucleophile RingOpen Regioselective Ring Opening (Formation of Hydroxyethylamine) Nucleophile->RingOpen Heat / Protic Solvent Deprotect Boc Deprotection (TFA or HCl) RingOpen->Deprotect Coupling Electrophilic Coupling (Sulfonyl Chloride / Acyl Chloride) Deprotect->Coupling Base (e.g., DIPEA) Product Biologically Active Compound (HIV Protease Inhibitor / Antimicrobial) Coupling->Product

Workflow for the synthesis of hydroxyethylamine isosteres from N-Boc-L-phenylalanine epoxide.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic justifications for the chosen conditions and built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Regioselective Epoxide Ring-Opening

Objective: Synthesize a Boc-protected amino alcohol intermediate via nucleophilic attack.

Reagents:

  • (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: 1.0 equivalent (eq)

  • Primary Amine (e.g., Isobutylamine or Piperonylamine): 1.5 - 2.0 eq[5]

  • Isopropanol (IPA): 10 mL per gram of epoxide

Step-by-Step Methodology:

  • Preparation: Suspend the epoxide (1.0 eq) in Isopropanol at room temperature.

    • Causality: IPA is selected over aprotic solvents (like DCM or THF) because its protic nature hydrogen-bonds with the epoxide oxygen. This weakens the C-O bond, lowering the activation energy required for the incoming nucleophile.

  • Addition: Add the primary amine (1.5 - 2.0 eq) dropwise to the suspension.

    • Causality: An excess of amine is used to suppress the formation of tertiary amine dimers (where one amine reacts with two epoxide molecules).

  • Reflux: Heat the reaction mixture to 75–80 °C (reflux) and stir for 6–12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The epoxide starting material (higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf) corresponding to the amino alcohol.

  • Workup: Concentrate the mixture under reduced pressure to remove IPA and excess volatile amine. Dissolve the crude residue in Ethyl Acetate and wash with 5% aqueous citric acid.

    • Causality: The mild acidic wash protonates and removes unreacted primary amine into the aqueous layer without cleaving the acid-labile Boc group.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude Boc-protected hydroxyethylamine.

Protocol B: Boc Deprotection and Subsequent Coupling

Objective: Remove the tert-butoxycarbonyl protecting group and couple the resulting amine to form the final active pharmaceutical ingredient (API).

Reagents:

  • Boc-protected amino alcohol (from Protocol A): 1.0 eq

  • Trifluoroacetic Acid (TFA): 10.0 eq

  • Dichloromethane (DCM): 10 mL per gram of substrate

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Electrophile (e.g., 4-Methoxybenzenesulfonyl chloride): 1.1 eq

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM and cool to 0 °C. Slowly add TFA.

    • Causality: Cooling to 0 °C prevents exothermic degradation and suppresses potential side reactions involving the unprotected secondary hydroxyl group.

  • Agitation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via MS or TLC until the starting material is consumed.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual trace TFA, yielding the amine trifluoroacetate salt.

  • Coupling: Redissolve the salt in fresh anhydrous DCM at 0 °C. Add DIPEA (3.0 eq) to neutralize the salt and establish a basic environment.

  • Electrophilic Addition: Add the sulfonyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: Sulfonylation of the primary amine is vastly faster than the secondary alcohol, ensuring chemoselectivity without the need to protect the hydroxyl group.

  • Final Validation: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography. Validate the final structure using ¹H-NMR (specifically looking for the disappearance of the 9H Boc singlet at ~1.3 ppm and the appearance of aromatic sulfonyl protons).

References

  • jigspharma.com - (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane Properties and FAQs.
  • nacchemical.com - (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane Supplier and Structural Data.
  • chemimpex.com - threo-N-Boc-L-phenylalanine epoxide Applications in Organic Synthesis.
  • echemi.com - (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane CAS 98737-29-2.
  • calpaclab.com - (2S, 3S)-1, 2-Epoxy-3-(Boc-amino)-4-phenylbutane Specifications.
  • nih.gov (PMC) - Syntheses of FDA Approved HIV Protease Inhibitors.
  • nih.gov (PMC) - Impact of Stereochemistry on Ligand Binding: X-ray Crystallographic Analysis of an Epoxide-Based HIV Protease Inhibitor.
  • nih.gov (PubMed) - Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives.
  • nih.gov (PubMed) - Synthesis and antimalarial activity of hydroxyethylpiperazine derivatives.
  • researchgate.net - Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Erythro Amino Epoxides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of erythro amino epoxides. These chiral synthons are critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of erythro amino epoxides. These chiral synthons are critical building blocks for a variety of therapeutic agents, particularly protease inhibitors. However, achieving high diastereoselectivity for the erythro isomer presents a unique set of challenges compared to its threo counterpart.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will move beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions and overcome common hurdles in your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm struggling with poor diastereoselectivity. Why am I getting a significant amount of the threo isomer, and how can I enhance my yield of the desired erythro product?

A1: The root of poor diastereoselectivity in this synthesis almost always lies in the reduction of the α-amino-α'-halomethyl ketone intermediate. The choice of reducing agent, solvent, and N-protecting group dictates the facial selectivity of the hydride attack, which in turn determines the stereochemistry of the resulting halohydrin precursor.

The most common and reliable route to erythro amino epoxides begins with an N-protected α-amino acid, which is converted to a halomethyl ketone. Stereoselective reduction of this ketone yields the erythro halohydrin, which is then cyclized to the epoxide.[1][2] The key to success is controlling the reduction step.

Understanding the Stereochemical Control:

Two competing models govern the reduction: Felkin-Anh (non-chelation) and Cram Chelation.

  • Felkin-Anh Model: This model predicts the product when there is no coordinating metal cation present. The hydride attacks from the face opposite the largest substituent (the protected amino group) to minimize steric hindrance. This pathway preferentially leads to the syn or threo halohydrin.

  • Cram Chelation Model: This model applies when a Lewis acidic metal cation (from the reducing agent, e.g., Li⁺, Na⁺, Zn²⁺) can form a five-membered chelate ring with the carbonyl oxygen and the nitrogen or oxygen of the N-protecting group. This chelation locks the conformation of the molecule, forcing the hydride to attack from the less hindered face of the rigid structure, leading to the desired anti or erythro halohydrin.[3][4]

To favor the erythro isomer, you must establish conditions that promote chelation control .

Caption: Chelation-controlled reduction pathway.

Troubleshooting Poor Erythro Selectivity:

ParameterProblematic Condition (Favors Threo)Recommended Solution (Favors Erythro)Rationale
Reducing Agent NaBH₄ in MeOH/EtOHLiAlH(OtBu)₃, Zn(BH₄)₂, LiBH₄Simple borohydrides are less Lewis acidic and less bulky, reducing chelation. Lithium and Zinc salts are excellent chelating agents.[3][5]
N-Protecting Group Groups incapable of chelation (e.g., N,N-dibenzyl)Carbamates (Boc, Cbz), AmidesThe carbonyl oxygen of a carbamate or amide protector readily participates in forming the 5-membered chelate ring.
Solvent Protic solvents (e.g., MeOH, EtOH)Aprotic, non-coordinating solvents (e.g., THF, Et₂O)Protic solvents can solvate the metal cation, disrupting its ability to form the chelate complex with the substrate.
Temperature Room Temperature or 0 °C-78 °C to -40 °CLower temperatures increase the kinetic barrier for the non-chelated pathway and enhance the stability of the chelate complex, improving selectivity.

Protocol: Chelation-Controlled Reduction of an N-Boc-α-amino Chloromethyl Ketone

  • Preparation: Dissolve the N-Boc-α-amino chloromethyl ketone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 eq, 1 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with saturated aqueous Rochelle's salt.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous sodium potassium tartrate (Rochelle's salt) solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Workup: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude chlorohydrin product by ¹H NMR or chiral HPLC before proceeding to the next step.

Q2: My epoxide ring-closure step is giving very low yields. What's going wrong?

A2: Inefficient cyclization of the halohydrin is typically caused by competing side reactions promoted by the base used for epoxidation. The nature of the substrate, particularly in peptide-like structures, can introduce unique failure modes.

The final step involves an intramolecular Sₙ2 reaction where the deprotonated hydroxyl group displaces the adjacent halide. The primary challenge is ensuring this desired reaction outcompetes other base-mediated processes.

Common Side Reactions and Solutions:

  • Amide Deprotonation (for Peptidyl Substrates): In peptidyl halohydrins, the amide N-H protons (pKa ≈ 16-17) are often more acidic than the hydroxyl proton. Using a strong base can lead to deprotonation of the amide, forming an anion that can undergo undesired rearrangements or side reactions instead of the intended cyclization.[2]

    • Solution: A highly effective strategy is to bypass the isolation of the halohydrin. Direct reduction of the corresponding bromomethyl ketone with NaBH₄ can furnish the epoxide in a single, high-yielding step. The borohydride reduces the ketone, and the resulting alkoxide is basic enough to displace the adjacent bromide in situ, often with excellent stereocontrol.[2]

  • Elimination Reactions: If the substrate has accessible protons beta to the halogen, E2 elimination can compete with the intramolecular substitution, leading to an allylic alcohol byproduct.

  • Intermolecular Reactions: At high concentrations, the alkoxide of one molecule can potentially react with the halomethyl group of another, leading to oligomerization.

    • Solution for 2 & 3: Use a milder base that is sufficiently strong to deprotonate the alcohol but not other protons (e.g., K₂CO₃ in MeOH). Running the reaction at high dilution can also favor the intramolecular cyclization over intermolecular side reactions.

Caption: Decision workflow for halohydrin cyclization.

Q3: How can I separate the final erythro and threo diastereomers? Conventional silica gel chromatography is proving difficult.

A3: Purification of amino epoxides can be challenging due to their potential instability on acidic stationary phases like silica gel. Recrystallization of an earlier intermediate is often the most effective strategy for obtaining diastereomerically pure material.

While careful column chromatography on deactivated silica gel (e.g., pre-treated with triethylamine) can sometimes be effective, the epoxide ring is susceptible to opening under acidic conditions.

Recommended Purification Strategies:

  • Recrystallize an Intermediate: The best point to ensure diastereomeric purity is often at the halohydrin or even the halomethyl ketone stage. These intermediates are generally more stable and crystalline than the final epoxide.[3] Purifying the erythro halohydrin by recrystallization and then carrying it forward is a robust method to ensure the final epoxide is clean.

  • Recrystallization of the Final Epoxide: If the final epoxide is a solid, direct recrystallization can be effective. However, it has been noted that some epoxides can be unstable, so this must be approached with care.[6] A non-polar solvent system like petroleum ether or a hexane/ethyl acetate mixture is often a good starting point.[6]

  • Chromatography on Neutral Alumina: If chromatography is necessary for the final product, consider using neutral alumina instead of silica gel to minimize the risk of acid-catalyzed ring-opening.

References
  • Albeck, A., & Persky, R. (n.d.). Stereocontrolled Synthesis of Erythro N-Protected α-Amino Epoxides and Peptidyl Epoxides. Bar-Ilan University, The Chemistry Department.
  • Hoffman, R. V., Weiner, W. S., & Maslouh, N. (2001). Highly Stereoselective Synthesis of anti-N-Protected-r-Amino Epoxides. The Journal of Organic Chemistry, 66(17), 5790-5795.
  • Albeck, A., & Persky, R. (1995). Stereocontrolled Synthesis of Erythro N-Protected α-Amino Epoxides and Peptidyl Epoxides. Tetrahedron, 51(23), 6333-6348.
  • Hoffman, R. V., Weiner, W. S., & Maslouh, N. (2001). Highly Stereoselective Synthesis of anti-N-Protected-α-Amino Epoxides. ACS Publications. Retrieved from [Link]

  • Barluenga, J., Baragaña, B., & Concellón, J. M. (1995). High Diastereoselective Synthesis of Threo or Erythro Aminoalkyl Epoxides from .alpha.-Amino Acids. The Journal of Organic Chemistry, 60(21), 6696-6699. Retrieved from [Link]

  • Hoffman, R. V., Weiner, W. S., & Maslouh, N. (2001). Highly stereoselective synthesis of anti-N-protected-alpha-amino epoxides. PubMed. Retrieved from [Link]

  • Albeck, A., & Persky, R. (1995). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. Bar-Ilan University, The Chemistry Department.
  • DigitalCommons@CalPoly. (1999). Clean, High-yield Preparation Of S,S- and R,S- Amino Acid Isosteres. Retrieved from [Link]

Sources

Optimization

Process Chemistry Technical Support Center: Preventing Epimerization in N-Boc-Phenylalanine Epoxide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of (2S,3S)-N-Boc-phenylalanine epoxide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of (2S,3S)-N-Boc-phenylalanine epoxide. This molecule is a critical chiral building block for the central core of HIV protease inhibitors (such as atazanavir and amprenavir)[1].

The most pervasive point of failure in this workflow is epimerization —the inversion of stereochemistry at the α -carbon of the phenylalanine derivative[2]. Because the biological efficacy of the final active pharmaceutical ingredient (API) relies entirely on strict stereochemical fidelity, even minor epimerization can ruin an entire batch.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure your synthesis maintains >95% enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-phenylalanine particularly susceptible to epimerization compared to other amino acids? A1: The susceptibility stems from the inherent acidity of the α -proton. In phenylalanine, the electron-withdrawing inductive effect of the adjacent phenyl ring stabilizes the formation of an enolate intermediate. When exposed to basic conditions (such as during ylide addition or base-catalyzed epoxidation), the α -proton can be abstracted, creating a planar, achiral enolate. Reprotonation from the opposite face results in epimerization[2].

Q2: We attempted a Corey-Chaykovsky-type epoxidation by reacting N-Boc-phenylalanine methyl ester with dimethylsulfoxonium methylide, but we observed complete racemization. Why? A2: This is a classic kinetic issue. Dimethylsulfoxonium methylide acts as both a nucleophile and a base. The methyl ester is not sufficiently electrophilic; therefore, the nucleophilic attack is slow. This gives the ylide ample time to act as a base, abstracting the α -proton and causing direct enolization[1]. To solve this, you must use a highly activated ester, such as a p-nitrophenyl ester. The highly electrophilic carbonyl of the p-nitrophenyl ester ensures that the nucleophilic substitution outpaces the base-catalyzed enolization, preserving the stereocenter[1].

Q3: Can epimerization occur before the ylide addition, during the initial carboxylic acid activation? A3: Yes. Over-activation of the carboxylic acid (e.g., using excessively strong coupling reagents or prolonged reaction times) can trigger intramolecular cyclization, forming an oxazolone intermediate[2]. Although Boc-protected amino acids are less prone to oxazolone formation than acetyl-protected ones, it remains a risk if the reaction temperature is not strictly controlled at 0∘C .

Part 2: Mechanistic Pathways of Epimerization

To effectively troubleshoot, you must understand the causality behind the degradation of your chiral center. Epimerization typically occurs via two distinct pathways:

Epimerization A N-Boc-L-Phe Activated Ester B Enolate Intermediate (Planar, Achiral) A->B Strong Base (Direct Enolization) C Oxazolone Intermediate (Planar, Achiral) A->C Over-activation (Intramolecular Cyclization) D N-Boc-D-Phe (Epimerized) B->D Protonation (from opposite face) C->D Ring Opening (Racemic mixture)

Mechanisms of epimerization during N-Boc-L-Phe activation via oxazolone and enolate pathways.

Part 3: Quantitative Data & Process Optimization

The choice of intermediate directly dictates the degree of epimerization. Early synthetic routes attempted to reduce N-Boc-L-phenylalanine to an aldehyde, followed by reaction with dimethylsulfonium methylide. However, the aldehyde is highly labile, resulting in a diastereomeric mixture[1].

Table 1: Influence of Activation Strategy on Epimerization During Ylide Addition

Substrate IntermediateReagentYield (%)Enantiomeric Excess (ee %)Mechanism of Epimerization / Outcome
N-Boc-L-Phe AldehydeDimethylsulfonium methylide46Diastereomeric MixtureBase-catalyzed enolization of labile aldehyde[1].
N-Boc-L-Phe Methyl EsterDimethylsulfoxonium methylideN/A0 (Complete Racemization)Slow ylide addition allows direct enolization[1].
N-Boc-L-Phe p-Nitrophenyl EsterDimethylsulfoxonium methylide81>95Fast nucleophilic addition outpaces enolization[1].

Part 4: Self-Validating Experimental Protocols

The following workflow utilizes the p-nitrophenyl ester route to circumvent the kinetic limitations of standard esters. Every phase includes a self-validating checkpoint to ensure process integrity.

Protocol A: Synthesis of N-Boc-L-phenylalanine p-nitrophenyl ester
  • Preparation: Dissolve N-Boc-L-phenylalanine (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate at 0∘C .

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 30 minutes.

    • Causality Check: Maintaining 0∘C during DCC addition suppresses the thermodynamic drive toward the oxazolone intermediate, preserving the chiral center.

  • Maturation: Stir for 2 hours at 0∘C , then allow to slowly warm to room temperature.

  • Workup: Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via chiral HPLC. Do not proceed unless the ee is >99% .

Protocol B: Ylide Addition and Chloromethyl Ketone Formation
  • Ylide Generation: Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with potassium tert-butoxide (t-BuOK) in anhydrous THF at 0∘C .

  • Addition: Cool the ylide solution to −10∘C . Add the N-Boc-L-phenylalanine p-nitrophenyl ester dropwise.

    • Causality Check: The high electrophilicity of the p-nitrophenyl ester ensures immediate nucleophilic attack, denying the ylide the time required to act as a base and abstract the α -proton[1].

  • Chlorination: Quench the resulting β -keto sulfur ylide with anhydrous LiCl and methanesulfonic acid (MsOH) in THF at 20∘C to yield the chloromethyl ketone.

  • Self-Validation Checkpoint: Confirm the disappearance of the ylide intermediate via LC-MS before aqueous workup to prevent hydrolysis side-reactions.

Protocol C: Stereoselective Reduction and Epoxidation
  • Reduction: Dissolve the chloromethyl ketone in methanol and cool to −78∘C . Add NaBH4​ (1.5 eq) portion-wise.

    • Causality Check: Cryogenic reduction proceeds via non-chelation control (Felkin-Anh model) to afford the desired (1S,2S)-chlorohydrin diastereomer as the major product.

  • Epoxidation: Dissolve the crude chlorohydrin in ethanol, add KOH (1.5 eq), and stir at room temperature for exactly 30 minutes.

  • Self-Validation Checkpoint: Monitor the base-catalyzed ring closure strictly by TLC. Prolonged exposure to KOH will cause degradation or late-stage epimerization. Quench immediately with saturated NH4​Cl upon completion.

Part 5: Optimized Synthesis Workflow

Workflow Step1 1. Activation N-Boc-L-Phe + p-Nitrophenol (DCC, EtOAc, 0°C) Check1 Checkpoint: Avoid excess base to prevent enolization Step1->Check1 Step2 2. Ylide Addition + Dimethylsulfoxonium methylide (THF, -10°C) Step1->Step2 Check2 Checkpoint: p-Nitrophenyl ester reacts faster than epimerization occurs Step2->Check2 Step3 3. Chlorination + LiCl, MsOH (THF, 20°C) Step2->Step3 Step4 4. Reduction & Epoxidation NaBH4 then KOH/EtOH Step3->Step4 Product (2S,3S)-N-Boc-Phe Epoxide >95% ee Step4->Product

Optimized workflow for (2S,3S)-N-Boc-Phe epoxide synthesis highlighting stereocontrol checkpoints.

References

  • Izawa, K., & Onishi, T. (2006). "Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors." Chemical Reviews, 106(7), 2811-2827.[Link]

  • Duengo, S., Muhajir, M. I., & Maharani, R. (2023). "Epimerisation in Peptide Synthesis." Molecules, 28(23), 7887.[Link]

  • Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). "Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds." Tetrahedron: Asymmetry, 20(19), 2226-2229.[Link]

Sources

Optimization

Common side reactions in the synthesis of peptidyl epoxides and their prevention

Welcome to the Technical Support Center for the synthesis of peptidyl α',β'-epoxyketones. This guide is designed for researchers and drug development professionals working on irreversible proteasome inhibitors, such as t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of peptidyl α',β'-epoxyketones. This guide is designed for researchers and drug development professionals working on irreversible proteasome inhibitors, such as the natural product epoxomicin and the FDA-approved multiple myeloma therapeutic carfilzomib[1].

The synthesis of these molecules is notoriously challenging. The highly reactive epoxyketone warhead is susceptible to degradation, and the complex peptide backbone is prone to epimerization during fragment assembly. Below, we provide causality-driven troubleshooting guides, validated protocols, and mechanistic insights to help you prevent common side reactions.

Troubleshooting Epoxide Ring-Opening and Degradation

Q: Why does my epoxyketone building block degrade or form multiple adducts during peptide coupling or deprotection steps?

A: The Mechanism of Failure The α',β'-epoxyketone pharmacophore is highly electrophilic. It is designed to undergo irreversible ring-opening via nucleophilic attack by the catalytic N-terminal threonine of the proteasome[1]. However, this same reactivity makes it highly susceptible to premature ring-opening in vitro. If you attempt to build the peptide chain linearly while the epoxide is already present, the acidic conditions used for Boc deprotection (e.g., Trifluoroacetic acid) or the basic conditions used for Fmoc deprotection (e.g., 20% piperidine) will catalyze the nucleophilic attack of solvents or free amines onto the oxirane ring, leading to oxazepane or morpholine-like adducts and general decomposition[1].

The Solution: Convergent Late-Stage Coupling To preserve the integrity of the epoxide, you must adopt a convergent synthetic strategy. Synthesize the peptide backbone (e.g., a tetrapeptide acid) and the amino-epoxyketone building block separately. Couple them only at the final stage under strictly controlled, mild conditions.

Suppressing Racemization During Fragment Coupling

Q: I am observing significant epimerization (racemization) at the C-terminal amino acid when coupling my peptide fragment to the epoxyketone warhead. How can I minimize this?

A: The Mechanism of Failure When activating a peptide fragment where the C-terminal amino acid is already N-acylated, the oxygen of the adjacent amide bond can attack the activated carbonyl, forming an oxazolone intermediate . The α-proton of this oxazolone is highly acidic. Abstraction of this proton by the reaction base (e.g., DIPEA) results in a planar enolate, which subsequently opens to yield a racemic mixture of the peptide[2].

The Solution: Optimizing Bases and Additives Strong, unhindered bases exacerbate oxazolone-driven racemization. Substituting standard bases like N,N-Diisopropylethylamine (DIPEA) with the weaker, sterically hindered base 2,4,6-collidine (TMP) significantly reduces proton abstraction at the α-carbon,[3]. Furthermore, utilizing highly efficient additives like OxymaPure alongside a carbodiimide (DIC) rapidly converts the activated carboxylic acid into a stable active ester, outcompeting the intramolecular oxazolone formation pathway[2],.

Quantitative Comparison of Coupling Systems on Racemization
Coupling ReagentBaseSolventRelative Racemization RiskExpected Yield
HATUDIPEADMFHigh (>15%)>90%
HATU2,4,6-CollidineDMFLow (<5%)>85%
DIC / HOBtNMMDCM/DMFModerate (~8%)>80%
DIC / OxymaPureNone / CollidineDMFVery Low (<2%) >95%

Data summarized from established peptide synthesis optimization studies[2],,[3].

G A Activated Peptide Fragment B Oxazolone Intermediate (Loss of Stereocenter) A->B Strong Base (DIPEA) D Oxyma Active Ester (Stereocenter Retained) A->D Oxyma + Collidine C Racemized Peptidyl Epoxide B->C Epoxyketone Amine E Enantiopure Peptidyl Epoxide D->E Epoxyketone Amine

Reaction pathways showing oxazolone-induced racemization versus successful stereoretentive coupling.

Self-Validating Protocol: Late-Stage Peptide-Epoxyketone Coupling

This protocol utilizes the DIC/OxymaPure system to ensure high coupling efficiency while actively suppressing the oxazolone racemization pathway.

Materials:

  • N-protected peptide acid fragment (1.0 eq)

  • Amino-epoxyketone salt (1.1 eq)

  • OxymaPure (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 2,4,6-Collidine (TMP) (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the peptide acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (concentration ~0.1 M) under an argon atmosphere. Cool the mixture to 0°C.

  • Carbodiimide Addition: Add DIC (1.2 eq) dropwise to the cooled solution. Stir at 0°C for 10 minutes.

    • QC Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. The presence of the[M+H]+ peak corresponding to the Oxyma active ester validates successful activation. Do not proceed if the unactivated peptide mass dominates.

  • Amine Neutralization: In a separate vial, dissolve the amino-epoxyketone salt (1.1 eq) in DMF. Add 2,4,6-collidine (2.5 eq) to neutralize the salt.

  • Coupling: Transfer the neutralized epoxyketone solution dropwise into the pre-activated peptide mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • QC Checkpoint 2: Monitor by HPLC. The reaction is self-validating when the active ester peak depletes concurrently with the emergence of the product peak. A single sharp product peak indicates stereoretention; a doublet indicates epimerization.

  • Quenching & Workup: Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 5% citric acid (to remove collidine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Optimizing Diastereoselectivity in Asymmetric Epoxidation

Q: My synthesis relies on the late-stage epoxidation of an enone precursor, but I am getting a poor diastereomeric ratio (dr). How can I improve the selectivity?

A: The Mechanism of Failure If you choose to build the peptide chain first and install the epoxide last (converting an α,β-unsaturated ketone to an epoxyketone), standard basic hydrogen peroxide often yields poor stereocontrol, resulting in nearly 1:1 mixtures of diastereomers[4].

The Solution: Chiral Catalysis and Thermal Control To achieve high asymmetric selectivity, utilize hydrogen peroxide in conjunction with a chiral organocatalyst or a chiral transition metal complex (e.g., manganese complexes)[5]. Furthermore, reaction kinetics play a crucial role. Performing the epoxidation at lower temperatures (e.g., -5°C to 10°C) slows the background uncatalyzed reaction, allowing the chiral catalyst to dictate the stereochemistry of the transition state, thereby pushing the dr to 7:1 or higher[4],[5].

Workflow Start Identify Synthesis Issue Issue1 Epoxide Ring-Opening During Deprotection Start->Issue1 Issue2 C-Terminal Racemization During Coupling Start->Issue2 Issue3 Poor Diastereomeric Ratio During Epoxidation Start->Issue3 Sol1 Shift to Late-Stage Coupling Avoid Strong Acids/Bases Issue1->Sol1 Sol2 Switch Base to Collidine Use DIC/OxymaPure Issue2->Sol2 Sol3 Use Chiral Organocatalyst Lower Temp (-5°C to 10°C) Issue3->Sol3

Diagnostic workflow for resolving common side reactions in peptidyl epoxyketone synthesis.

References

  • Carfilzomib intermediate and preparation method therefor.Google Patents (WO2015010436A1).
  • Studies of α′,β′‐Epoxyketone Synthesis by Small‐Molecule Flavins and Flavoenzymes. National Institutes of Health (NIH). Available at:[Link]

  • A kind of preparation method of carfilzomib.Google Patents (CN111646958B).

Sources

Troubleshooting

Technical Support Center: Scale-Up Strategies for erythro-N-Boc-D-phenylalanine Epoxide

Welcome to the Technical Support Center for the scale-up and synthesis of erythro-N-Boc-D-phenylalanine epoxide. This chiral epoxide is a critical electrophilic building block used in the synthesis of aza-peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of erythro-N-Boc-D-phenylalanine epoxide. This chiral epoxide is a critical electrophilic building block used in the synthesis of aza-peptidomimetic therapeutics, particularly HIV protease inhibitors. Scaling up this intermediate from bench to multi-kilogram production introduces significant challenges regarding stereoselectivity, thermal hazards, and intermediate stability.

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, stereocontrolled production.

Workflow & Process Overview

The synthesis of erythro-N-Boc-D-phenylalanine epoxide generally follows one of two primary pathways: the Corey-Chaykovsky Route (via an aldehyde intermediate) or the Chloromethyl Ketone (CMK) Route . For industrial scale-up, the CMK route is heavily favored due to the configurational stability of the intermediates and the ability to achieve superior diastereoselectivity during reduction.

G Start N-Boc-D-phenylalanine Aldehyde N-Boc-D-phenylalaninal Start->Aldehyde Reduction & Oxidation Ester Activated Ester / Mixed Anhydride Start->Ester Activation Target erythro-N-Boc-D-phenylalanine epoxide Aldehyde->Target Corey-Chaykovsky Reaction (Dimethylsulfoxonium methylide) CMK Chloromethyl Ketone (CMK) Ester->CMK ClCH2Li (Scale-up safe) Alcohol erythro-Chloroalcohol CMK->Alcohol Stereoselective Reduction (Al(i-PrO)3 or NaBH4) Alcohol->Target Base-mediated Cyclization (KOH/EtOH)

Figure 1: Synthetic pathways for erythro-N-Boc-D-phenylalanine epoxide production.

Quantitative Route Comparison
ParameterChloromethyl Ketone (CMK) RouteCorey-Chaykovsky Route
Key Reagents Bromochloromethane, n-BuLi, Al(i-PrO)₃, KOHDimethylsulfoxonium methylide
Intermediate Stability High (CMK is stable and isolable)Low (Aldehyde is highly prone to epimerization)
Stereoselectivity High (>19:1 erythro:threo with MPV reduction)Moderate (~1:1 to 2:1 diastereomeric mixture)
Scale-Up Hazards Exothermic lithiation (requires cryogenic cooling)Dimethyl sulfide gas generation
Overall Scalability Excellent (Standard for industrial production)Good (Requires efficient gas scrubbing)

Self-Validating Experimental Protocols (CMK Route)

The following protocols utilize a self-validating framework, embedding analytical checkpoints to confirm reaction success before proceeding to the next step.

Protocol A: Safe Chloromethylation via Chloromethyllithium

Objective: Synthesize the chloromethyl ketone without the use of explosive diazomethane.

  • Activation: Dissolve N-Boc-D-phenylalanine (1.0 eq) in anhydrous THF. Cool the reactor to -20 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq) to form the mixed anhydride.

    • Validation Checkpoint: Monitor by HPLC. Complete disappearance of the starting material peak confirms total conversion to the mixed anhydride.

  • Lithiation: In a separate cryogenic reactor, cool a solution of bromochloromethane (1.5 eq) in THF to -78 °C. Slowly add n-butyllithium (1.4 eq) to generate chloromethyllithium in situ. Maintain temperature below -70 °C to prevent reagent decomposition.

  • Coupling: Transfer the mixed anhydride solution dropwise into the chloromethyllithium solution, maintaining the internal temperature below -65 °C. Stir for 1 hour.

  • Quenching & Isolation: Quench the reaction with cold aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and concentrate.

    • Validation Checkpoint: ¹H NMR of the crude product must show a distinct singlet at ~4.1 ppm, confirming the presence of the -CH₂Cl protons[1].

Protocol B: Diastereoselective Reduction and Epoxidation

Objective: Achieve >19:1 erythro selectivity and execute epoxide ring closure.

  • MPV Reduction: Dissolve the chloromethyl ketone in anhydrous isopropanol. Add Aluminum isopropoxide [Al(i-PrO)₃] (1.5 eq). Heat the mixture to 40 °C for 2 hours.

    • Validation Checkpoint: Analyze via chiral HPLC. The ratio of the erythro to threo chloroalcohol should exceed 19:1[2].

  • Cyclization: Cool the crude erythro-chloroalcohol solution in ethanol to 0–5 °C. Add a solution of KOH (1.5 eq) in ethanol dropwise over 30 minutes. Stir for exactly 1 hour at 5 °C.

  • Quenching & Isolation: Neutralize immediately with dilute acetic acid to prevent epoxide degradation. Evaporate the ethanol under reduced pressure, partition between water and ethyl acetate, and concentrate the organic layer.

    • Validation Checkpoint: FT-IR must show the disappearance of the broad -OH stretch (~3300 cm⁻¹). ¹H NMR must show the disappearance of the -CH₂Cl protons and the appearance of epoxide ring multiplets at ~2.7–2.9 ppm.

Troubleshooting Guides & FAQs

Q: How do I avoid the hazardous use of diazomethane during the chloromethyl ketone synthesis at a multi-kilogram scale? A: Diazomethane is highly explosive and toxic, making it entirely unsuitable for industrial scale-up. Instead, synthesize the chloromethyl ketone via the in situ generation of chloromethyllithium. By reacting bromochloromethane with n-butyllithium at cryogenic temperatures (-78 °C), you generate the nucleophile safely. This reagent attacks the activated N-Boc-D-phenylalanine ester, providing the chloromethyl ketone in high yields without the safety risks of diazo compounds[1].

Q: My NaBH₄ reduction of the chloromethyl ketone yields a poor erythro:threo ratio (e.g., 3:1). How can I improve the diastereoselectivity? A: Sodium borohydride reduction typically proceeds via competing transition states (Felkin-Anh vs. chelation control), which limits stereoselectivity to around 3:1 or 4:1. To achieve high erythro selectivity, switch to a Meerwein-Ponndorf-Verley (MPV) reduction using Aluminum isopropoxide [Al(i-PrO)₃] in isopropanol. The MPV reduction proceeds through a highly ordered, rigid six-membered cyclic transition state that strongly favors the erythro configuration, improving the diastereomeric ratio to >19:1[2].

Q: Why am I seeing epimerization of the alpha-chiral center when using the aldehyde intermediate in the Corey-Chaykovsky route? A: N-Boc-D-phenylalaninal is configurationally labile. The alpha-proton is highly acidic due to the combined electron-withdrawing effects of the adjacent aldehyde carbonyl and the Boc-protected amine. If the aldehyde is isolated or subjected to prolonged storage, it undergoes reversible enolization, leading to rapid racemization/epimerization. To prevent this, the aldehyde must be telescoped directly into the epoxidation step without isolation or purification[1].

Q: During the Corey-Chaykovsky epoxidation, how do I manage the dimethyl sulfide byproduct at scale? A: The reaction of dimethylsulfoxonium methylide with the aldehyde generates stoichiometric amounts of dimethyl sulfide (DMS), a volatile and highly odorous gas. At scale, this must be actively managed by continuous nitrogen sparging of the reactor. The effluent gas stream should be directed through a scrubber containing a sodium hypochlorite (bleach) solution, which oxidizes the DMS to odorless, water-soluble dimethyl sulfoxide (DMSO) or dimethyl sulfone[3].

Q: How do I prevent epoxide ring opening during the final cyclization step? A: The erythro-chloroalcohol is highly susceptible to premature epoxide ring opening or degradation if the base is too strong or the temperature is too high. Use a mild base such as ethanolic potassium hydroxide (KOH) or sodium tert-butoxide, and maintain the reaction temperature strictly between 0 °C and 5 °C. Monitor the reaction closely via HPLC and quench immediately upon complete consumption of the chloroalcohol to prevent nucleophilic attack on the newly formed epoxide[2].

References

  • Title: Development of a Large-Scale Process for an HIV Protease Inhibitor - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors Source: ACS Publications URL: [Link]

  • Title: Syntheses of FDA Approved HIV Protease Inhibitors Source: PMC - NIH URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of N-Boc-D-phenylalanine Epoxide as a Selective Enzyme Inactivator

For researchers, medicinal chemists, and drug development professionals, the identification and validation of selective enzyme inactivators are paramount. Covalent inhibitors, which form a stable bond with their target e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the identification and validation of selective enzyme inactivators are paramount. Covalent inhibitors, which form a stable bond with their target enzyme, offer distinct advantages in terms of potency and duration of action. Among the various reactive functionalities or "warheads" employed in the design of such inhibitors, the epoxide stands out for its unique reactivity profile. This guide provides an in-depth technical comparison and a set of validation protocols for a specific and promising tool compound: N-Boc-D-phenylalanine epoxide. We will delve into its mechanism of action, its selectivity, and the rigorous experimental workflows required to unequivocally establish its credentials as a selective enzyme inactivator.

The Rationale Behind N-Boc-D-phenylalanine Epoxide: A Triad of Functionality

The structure of N-Boc-D-phenylalanine epoxide is not arbitrary; each component is designed to contribute to its function as a selective probe for enzyme activity.

  • The Epoxide Warhead: This strained three-membered ring is the electrophilic component responsible for covalent bond formation. Unlike more promiscuous electrophiles, the epoxide's reactivity is tempered, reducing off-target reactions. It is particularly susceptible to nucleophilic attack by the thiolate side chain of cysteine residues and, to a lesser extent, the hydroxyl group of serine or the imidazole of histidine.

  • The D-phenylalanine Scaffold: The phenylalanine backbone provides a peptidic character, often guiding the inhibitor to the active sites of proteases that recognize this amino acid. The use of the D-enantiomer is a critical design element. Many proteases exhibit stereospecificity, and the D-configuration can confer selectivity for or against certain enzymes. For instance, while many proteases prefer L-amino acids, the D-isomer can be used to probe enzymes with atypical substrate preferences or to avoid degradation by exopeptidases.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the N-terminus, preventing unwanted side reactions and polymerization. Furthermore, its bulky and hydrophobic nature can influence the binding affinity and selectivity of the molecule for the target enzyme's active site.

Mechanism of Inactivation: A Tale of Two Nucleophiles

The primary mechanism of enzyme inactivation by N-Boc-D-phenylalanine epoxide is the irreversible alkylation of a nucleophilic residue within the enzyme's active site. The process is a classic SN2 reaction, where the enzyme's nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a stable covalent bond.

Selectivity for Cysteine Proteases

Extensive research on peptidyl epoxides has demonstrated their remarkable selectivity for cysteine proteases over serine proteases.[1][2] The thiolate anion of a cysteine residue is a more potent nucleophile than the hydroxyl group of a serine residue at physiological pH, making it more reactive towards the epoxide. This inherent chemical reactivity difference is the basis for the selectivity of peptidyl epoxides. Studies have shown that while erythro peptidyl epoxides are potent time- and concentration-dependent inhibitors of cysteine proteases, they do not inhibit serine proteases.[1][2] This inactivation is due to the formation of a covalent, equimolar enzyme-inhibitor complex where the active-site thiol is alkylated.[1][3]

cluster_cys Cysteine Protease Inactivation Cys_Enzyme Cysteine Protease (Active Site Thiol) EI_Complex_Cys Non-covalent E-I Complex Cys_Enzyme->EI_Complex_Cys Reversible Binding Epoxide N-Boc-D-phenylalanine Epoxide Epoxide->EI_Complex_Cys Covalent_Adduct_Cys Covalent Adduct (Inactive Enzyme) EI_Complex_Cys->Covalent_Adduct_Cys Irreversible Alkylation

Caption: Inactivation of a cysteine protease by N-Boc-D-phenylalanine epoxide.

Interaction with Serine Proteases

While peptidyl epoxides are generally selective for cysteine proteases, derivatives with an epoxyalkyl group at the carboxy terminus have been shown to inactivate serine proteases like chymotrypsin.[4] However, the inactivation of chymotrypsin by an (epoxyalkyl)phenylalanine derivative was found to be stereospecific, with the D-derivative showing no irreversible inactivation.[4] This is a critical piece of information when considering the use of N-Boc-D-phenylalanine epoxide. It suggests that this particular stereoisomer is unlikely to be a potent inactivator of serine proteases that prefer L-amino acid substrates.

cluster_ser Interaction with Serine Proteases Ser_Enzyme Serine Protease (Active Site Serine) No_Inactivation No Irreversible Inactivation Ser_Enzyme->No_Inactivation Epoxide_D N-Boc-D-phenylalanine Epoxide Epoxide_D->No_Inactivation

Caption: N-Boc-D-phenylalanine epoxide shows no irreversible inactivation of serine proteases.

Comparative Analysis with Other Covalent Warheads

The choice of a covalent warhead is a critical decision in the design of an irreversible inhibitor. The table below compares the epoxide warhead with other commonly used electrophiles.

WarheadTypical Target Residue(s)ReactivityStabilityKey Considerations
Epoxide Cys (primarily), Ser, HisModerateGoodHighly selective for Cys over Ser at physiological pH. Stereochemistry is critical for activity.
Michael Acceptor (e.g., acrylamide) Cys, LysTunableGoodReactivity can be modulated by electron-withdrawing groups. Can be reversible or irreversible.[5]
Halomethyl Ketone (e.g., chloromethyl ketone) His, CysHighModerateCan be highly reactive and prone to off-target effects.
Acyloxymethyl Ketone SerHighPoorActs as a suicide substrate for serine proteases.
Sulfonyl Fluoride Ser, TyrHighGoodHighly reactive and can have off-target effects.
Nitrile CysModerateGoodOften forms a reversible covalent bond.

Experimental Validation Workflows

To rigorously validate N-Boc-D-phenylalanine epoxide as a selective enzyme inactivator, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for this validation process.

Determination of Kinetic Parameters of Irreversible Inhibition (kinact and KI)

For an irreversible inhibitor, the potency is not defined by a simple IC50 value but by the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI represents the second-order rate constant of inactivation and is a measure of the inhibitor's efficiency.

cluster_kinetics Kinetic Analysis Workflow start Start incubation Incubate Enzyme with Varying [Inhibitor] start->incubation aliquots Withdraw Aliquots at Different Time Points incubation->aliquots assay Measure Residual Enzyme Activity aliquots->assay plot1 Plot ln(% Activity) vs. Time assay->plot1 kobs Determine k_obs for each [Inhibitor] plot1->kobs plot2 Plot k_obs vs. [Inhibitor] kobs->plot2 kinact_KI Determine k_inact and K_I plot2->kinact_KI end End kinact_KI->end

Caption: Workflow for determining the kinetic parameters of irreversible inhibition.

Detailed Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl and 5 mM DTT for a cysteine protease).

    • Prepare a stock solution of N-Boc-D-phenylalanine epoxide in an organic solvent such as DMSO.

  • Inactivation Reaction:

    • In a series of tubes, pre-incubate the enzyme at a fixed concentration with a range of concentrations of N-Boc-D-phenylalanine epoxide at a constant temperature (e.g., 37°C). Include a control with no inhibitor.

    • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction tube.

  • Measurement of Residual Activity:

    • Immediately dilute the aliquot into a solution containing a fluorogenic or chromogenic substrate for the enzyme. The dilution should be sufficient to stop the inactivation process and to ensure that the substrate concentration is well above the Km of the enzyme.

    • Measure the initial rate of the enzymatic reaction by monitoring the change in fluorescence or absorbance over a short period.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibition: kobs = (kinact * [I]) / (KI + [I]) where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration at which the rate of inactivation is half-maximal.

      • [I] is the inhibitor concentration.

Identification of the Covalent Adduct by Mass Spectrometry

Direct evidence of covalent modification is obtained by identifying the mass increase of the target protein corresponding to the addition of the inhibitor.

cluster_ms Mass Spectrometry Workflow start Start incubation Incubate Enzyme with Inhibitor (or Vehicle) start->incubation denature Denature and Reduce/ Alkylate (Optional) incubation->denature digestion Proteolytic Digestion (e.g., Trypsin) denature->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Identify Modified Peptide and Site of Adduction lc_ms->data_analysis end End data_analysis->end

Caption: Workflow for identifying the covalent adduct by mass spectrometry.

Detailed Protocol:

  • In-vitro Labeling:

    • Incubate the target enzyme with an excess of N-Boc-D-phenylalanine epoxide for a sufficient time to ensure complete inactivation. A control reaction with the enzyme and vehicle (DMSO) should be run in parallel.

  • Sample Preparation:

    • Denature the protein by adding urea or guanidinium chloride.

    • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (this step is to protect non-target cysteines and simplify the analysis).

    • Perform a buffer exchange to remove excess reagents and prepare the sample for enzymatic digestion.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • Acquire tandem mass spectrometry (MS/MS) data for the peptides.

  • Data Analysis:

    • Search the MS/MS data against the sequence of the target protein, allowing for a variable modification on nucleophilic residues (Cys, Ser, His, Lys) corresponding to the mass of N-Boc-D-phenylalanine epoxide.

    • The identification of a peptide with the expected mass shift and a fragmentation pattern consistent with the adducted peptide confirms the covalent modification and can pinpoint the exact site of alkylation.[6]

Assessment of Selectivity by Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique to assess the selectivity of an inhibitor in a complex biological system, such as a cell lysate or even in living cells.

cluster_abpp Competitive ABPP Workflow start Start proteome Cell Lysate (Proteome) start->proteome pre_incubation Pre-incubate Proteome with Inhibitor proteome->pre_incubation inhibitor N-Boc-D-phenylalanine Epoxide inhibitor->pre_incubation probe Broad-spectrum Activity-Based Probe probe_labeling Label with Activity-Based Probe probe->probe_labeling pre_incubation->probe_labeling analysis Analyze Labeled Proteins (e.g., Gel or MS) probe_labeling->analysis result Reduced Probe Labeling Indicates Target Engagement analysis->result end End result->end

Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

Detailed Protocol:

  • Proteome Preparation:

    • Prepare a cell lysate or tissue homogenate that contains the target enzyme and other related enzymes.

  • Competitive Inhibition:

    • Pre-incubate the proteome with varying concentrations of N-Boc-D-phenylalanine epoxide for a specific time.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide-based probe for cysteine proteases). The ABP contains a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore or biotin).

  • Analysis:

    • If the ABP has a fluorescent tag, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the presence of N-Boc-D-phenylalanine epoxide indicates that the inhibitor has bound to that enzyme and prevented the ABP from labeling it.

    • If the ABP has a biotin tag, the labeled proteins can be enriched on streptavidin beads, digested, and identified by mass spectrometry. A quantitative comparison of the abundance of each identified protein between the inhibitor-treated and control samples will reveal the selectivity profile of the inhibitor.

Representative Data for Peptidyl Epoxide Inactivators

InhibitorTarget Enzymekinact (s⁻¹)KI (µM)kinact/KI (M⁻¹s⁻¹)
Cbz-Phe-Ala-epoxidePapain0.0121.86,700
Cbz-Phe-(O-benzyl)-Thr-epoxideCathepsin B0.0250.462,500

Data is illustrative and sourced from studies on related peptidyl epoxides.[3]

Conclusion

N-Boc-D-phenylalanine epoxide is a valuable tool for probing the activity and selectivity of enzymes, particularly cysteine proteases. Its design incorporates features that favor selective and irreversible inactivation of its target. However, as with any potent chemical probe, rigorous validation is essential. The experimental workflows detailed in this guide provide a comprehensive framework for determining the kinetic parameters of inactivation, confirming covalent modification, and assessing selectivity in a complex proteome. By following these self-validating protocols, researchers can confidently establish the credentials of N-Boc-D-phenylalanine epoxide as a selective enzyme inactivator and leverage its unique properties in their drug discovery and chemical biology endeavors.

References

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal, 322(Pt 3), 879–884. [Link]

  • Albeck, A., Persky, R., & Zvilichovsky, B. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal, 346(Pt 1), 71–76. [Link]

  • Segal, D., & Shalvi, A. (1991). O'-(epoxyalkyl)tyrosines and (epoxyalkyl)phenylalanine as irreversible inactivators of serine proteases: synthesis and inhibition mechanism. Journal of Medicinal Chemistry, 34(6), 1993-2001. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Albeck, A. (2000). Peptidyl epoxides as selective protease inactivators. Drug Development Research, 50(3-4), 425-434. [Link]

  • Maurer, T., Furtwangler, P., & Gfeller, D. (2018). Covalent-reversible drugs: a new paradigm for drug discovery. Drug Discovery Today, 23(12), 2053-2060. [Link]

  • Albeck, A. (2000). Peptidyl epoxides as selective protease inactivators. Drug Development Research, 50(3-4), 425-434. [Link]

  • Albeck, A., & Kliper, S. (1997). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemical Journal, 322(3), 879-884. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of Biomolecular Screening, 14(8), 913–923. [Link]

  • Potter, D. G., & Widen, J. C. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 59(24), 10837–10864. [Link]

  • Gersch, M., Groll, M., & Sieber, S. A. (2014). Covalent-reversible drugs: a new paradigm for drug discovery. Angewandte Chemie International Edition, 53(2), 552-573. [Link]

  • Lemeer, S., & Heck, A. J. (2009). The application of mass spectrometry in proteomics. Current Opinion in Chemical Biology, 13(5-6), 481-488. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of Cysteine Protease Inhibition by Phenylalanine Epoxide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, cysteine proteases stand out as critical therapeutic targets for a spectrum of diseases, including cancer, neurod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, cysteine proteases stand out as critical therapeutic targets for a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] The development of potent and selective inhibitors for these enzymes is, therefore, a field of intense research. Among the various classes of inhibitors, epoxide-based compounds have proven to be effective, acting as irreversible, mechanism-based inhibitors.[2][3]

This guide provides a comprehensive comparison of the kinetic analysis of cysteine protease inhibition by phenylalanine epoxide. While specific kinetic data for phenylalanine epoxide is not extensively available in the public domain, this document will serve as a detailed roadmap for researchers to conduct their own comparative studies. We will use the well-characterized inhibitor E-64 as a benchmark for comparison and provide the theoretical framework, experimental protocols, and data interpretation methods necessary to evaluate phenylalanine epoxide and other novel inhibitors.

The Mechanism of Irreversible Inhibition by Epoxides

The inhibitory action of epoxide-containing compounds against cysteine proteases is a well-orchestrated molecular event. It is a time- and concentration-dependent, irreversible process that culminates in the formation of a stable covalent bond between the inhibitor and the enzyme.[2][3] The key player in the enzyme's active site is a highly reactive cysteine residue, which, in concert with a nearby histidine, forms a catalytic dyad.

The inhibition mechanism proceeds in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the active site of the protease, forming an initial enzyme-inhibitor complex (E-I). This initial binding is governed by the inhibitor's affinity for the active site, which is quantified by the inhibition constant, KI.

  • Irreversible Covalent Modification: Following the initial binding, the nucleophilic thiol group of the active site cysteine attacks one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme. This step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI, which represents the potency of the inhibitor.[4]

G E_I Enzyme + Inhibitor EI_complex Reversible E-I Complex E_I->EI_complex EI_complex->E_I E_I_covalent Covalent E-I Adduct (Inactive) EI_complex->E_I_covalent caption Mechanism of Irreversible Cysteine Protease Inhibition

Caption: A simplified schematic of the two-step mechanism of irreversible enzyme inhibition.

Comparative Analysis of Cysteine Protease Inhibitors

A thorough evaluation of a novel inhibitor like phenylalanine epoxide requires a direct comparison with established compounds. E-64, a natural product isolated from Aspergillus japonicus, is a widely used, potent, and irreversible inhibitor of many cysteine proteases and serves as an excellent benchmark.[1]

InhibitorTarget Proteasekinact/KI (M⁻¹s⁻¹)Mechanism of ActionCell PermeabilityReference
Phenylalanine Epoxide PapainTo be determinedIrreversible (Epoxide)Expected to be moderateN/A
Cathepsin BTo be determinedIrreversible (Epoxide)Expected to be moderateN/A
CruzainTo be determinedIrreversible (Epoxide)Expected to be moderateN/A
E-64 Papain~1.6 x 10⁶Irreversible (Epoxide)Low
Cathepsin B~4.2 x 10⁴Irreversible (Epoxide)Low
Cathepsin L~1.3 x 10⁷Irreversible (Epoxide)Low
Vinyl Sulfones (e.g., K11777) Cruzain~1.0 x 10⁶Irreversible (Michael Acceptor)High
Acyloxymethyl Ketones Cathepsin K~2.3 x 10⁶IrreversibleHigh
Nitrile-based Inhibitors Cathepsin KReversibleReversible CovalentHigh

Note: The kinetic constants presented are highly dependent on the specific assay conditions (e.g., pH, temperature, substrate concentration). The values for phenylalanine epoxide are listed as "To be determined" to emphasize the need for experimental evaluation using the protocols outlined in this guide.

Experimental Design and Protocols

A robust kinetic analysis of an irreversible inhibitor requires careful experimental design and execution. The following protocols provide a framework for determining the kinetic parameters of phenylalanine epoxide and comparing them to a reference inhibitor like E-64.

Materials and Reagents
  • Enzyme: Purified cysteine protease (e.g., papain, cathepsin B).

  • Substrate: A fluorogenic peptide substrate specific for the target protease (e.g., Z-Phe-Arg-AMC for papain and cathepsin B).

  • Inhibitors: Phenylalanine epoxide and E-64 (as a positive control).

  • Assay Buffer: A suitable buffer for the target protease, typically at a pH that ensures optimal enzyme activity and stability. For many cysteine proteases, a buffer at pH 6.0-7.5 is appropriate. The buffer should contain a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to maintain the active site cysteine in its reduced, active state. A common assay buffer is 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, and 2 mM DTT, pH 6.5.

  • Solvent for Inhibitors: A high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) for preparing stock solutions of the inhibitors.

  • Instrumentation: A fluorescence plate reader capable of kinetic measurements.

Protocol for Determination of kinact and KI

This protocol is based on the progress curve method, where the enzymatic reaction is monitored continuously in the presence of various concentrations of the irreversible inhibitor.

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the cysteine protease in the assay buffer.

    • Prepare a high-concentration stock solution of the fluorogenic substrate in DMSO.

    • Prepare a series of stock solutions of phenylalanine epoxide and E-64 in DMSO at various concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well. .

    • Add the substrate to each well at a concentration close to its Km value.

    • Add varying concentrations of the inhibitor (phenylalanine epoxide or E-64) to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the enzyme to each well.

    • Immediately place the plate in the fluorescence reader and begin monitoring the increase in fluorescence over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the fluorescence intensity versus time. The resulting progress curves will show a decrease in the reaction rate as the enzyme is progressively inactivated.

    • Fit each progress curve to the following equation for slow-binding inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration: P = (vs/kobs) * (1 - e^-(kobs*t)) where P is the product concentration at time t, and vs is the steady-state velocity.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the following equation for a two-step irreversible inhibition mechanism to determine kinact and KI: kobs = kinact * [I] / (KI * (1 + [S]/Km) + [I]) where [I] is the inhibitor concentration, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Assay Plate (Buffer, Substrate, Inhibitor) prep->setup initiate Initiate Reaction (Add Enzyme) setup->initiate measure Kinetic Measurement (Fluorescence vs. Time) initiate->measure plot_progress Plot Progress Curves measure->plot_progress fit_kobs Fit for kobs plot_progress->fit_kobs plot_kobs Plot kobs vs. [I] fit_kobs->plot_kobs fit_kinact_KI Fit for kinact and KI plot_kobs->fit_kinact_KI caption Workflow for Kinetic Analysis of Irreversible Inhibition

Caption: A flowchart illustrating the experimental workflow for determining the kinetic parameters of an irreversible inhibitor.

Considerations for Data Interpretation and Troubleshooting

  • Solubility of Phenylalanine Epoxide: Phenylalanine has limited solubility in aqueous solutions, which may also be the case for phenylalanine epoxide.[5][6] It is crucial to ensure that the inhibitor remains fully dissolved in the assay buffer at the concentrations being tested. The use of a small percentage of DMSO (typically <1%) in the final assay volume is acceptable, but its effect on enzyme activity should be evaluated.

  • Stability of the Epoxide Ring: The epoxide ring can be susceptible to hydrolysis, especially at acidic or basic pH.[7] It is advisable to prepare fresh stock solutions of phenylalanine epoxide and to assess its stability in the assay buffer over the time course of the experiment.

  • Non-specific Reactivity: As with any reactive compound, it is important to assess the non-specific reactivity of phenylalanine epoxide. This can be done by incubating the inhibitor with a non-target protein that contains exposed cysteine residues to see if any modification occurs.

  • Comparison with Other Inhibitor Classes: The data obtained for phenylalanine epoxide should be contextualized by comparing it to other classes of cysteine protease inhibitors. For instance, vinyl sulfones are also irreversible inhibitors that act as Michael acceptors, while nitrile-based compounds can act as reversible covalent inhibitors.[8][9] Understanding the differences in their mechanisms and kinetic profiles can provide valuable insights for drug design.

Conclusion

References

  • Albeck, A., & Karni, M. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal, 348(1), 169–175. [Link]

  • Brogi, S., Ibba, R., Rossi, S., Butini, S., Calderone, V., Gemma, S., & Campiani, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2465. [Link]

  • Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • Grzonka, Z., Kasprzykowski, F., & Lankiewicz, L. (2001). Peptidyl epoxides as inhibitors of cysteine proteases. Current pharmaceutical design, 7(15), 1533-1550. [Link]

  • Krüger, T., & Sewald, N. (2017). A Practical Guide for the Assay-Dependent Characterisation of Irreversible Inhibitors. Chemistry–A European Journal, 23(62), 15556-15568. [Link]

  • Meara, J. P., & Rich, D. H. (1996). Mechanistic studies on the inactivation of papain by epoxysuccinyl inhibitors. Journal of medicinal chemistry, 39(17), 3357-3366. [Link]

  • McKerrow, J. H., Engel, J. C., & Caffrey, C. R. (1999). Cysteine protease inhibitors as chemotherapy for parasitic diseases. Bioorganic & medicinal chemistry, 7(4), 639-644. [Link]

  • Otto, H. H., & Schirmeister, T. (1997). Cysteine proteases and their inhibitors. Chemical reviews, 97(1), 133-172. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • ResearchGate. (2019, December 25). How to calculate Kinact and Kobs for irreversible enzyme inhibition? Retrieved from a URL like the one provided in the search results (specific URL not available).
  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • RSC Publishing. (2017). Quantum mechanics/molecular mechanics studies of the mechanism of cysteine protease inhibition by peptidyl-2,3-epoxyketones. Physical Chemistry Chemical Physics, 19(25), 16425-16434. [Link]

  • Thompson, S. K., Halbert, S. M., Boss, W. J., & Mosher, D. F. (1998). E-64 and its derivatives are potent inhibitors of the C-terminal processing of human pro-interleukin-1β. Journal of Biological Chemistry, 273(48), 31885-31891. [Link]

  • Towatari, T., Nikawa, T., Murata, M., Yokoo, C., Tamai, M., Hanada, K., & Katunuma, N. (1991). Novel epoxysuccinyl peptides. A selective inhibitor of cathepsin B, in vivo. FEBS letters, 280(2), 311-315. [Link]

  • University of Cambridge. (n.d.). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • Yasuma, T., & Ko, S. S. (1996). Epoxysuccinyl dipeptides as selective inhibitors of cathepsin B. Journal of medicinal chemistry, 39(26), 5123-5129. [Link]

  • Yoon, J. H., Ordoñez, M., & Turk, B. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS chemical biology, 16(9), 1665-1677. [Link]

  • Zoller, U. (2004). Handbook of detergents, part B: environmental impact. CRC press.
  • BenchChem. (2025). A Comparative Guide to Aloxistatin and E-64 for Cysteine Protease Inhibition. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • BenchChem. (2025). The Core Catalytic Mechanism of Cysteine Proteases: A Technical Guide for Researchers. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • MDPI. (2021, January 20). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 22(3), 1063. [Link]

  • MilliporeSigma. (n.d.). E-64 Protease Inhibitor. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • PNAS. (2020, January 24). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences, 117(4), 1896-1905. [Link]

  • PubMed. (2000, August 15). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & biology, 7(8), 581-594. [Link]

  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from a URL like the one provided in the search results (specific URL not available).
  • Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]

  • Taylor & Francis Online. (2024, June 8). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of erythro-N-Boc-D-phenylalanine Epoxide by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Chiral Synthesis Erythro-N-Boc-D-phenylalanine epoxide is a high-value chiral building block, indispensable in the stereocontrolled synthesis of advanced pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Chiral Synthesis

Erythro-N-Boc-D-phenylalanine epoxide is a high-value chiral building block, indispensable in the stereocontrolled synthesis of advanced pharmaceutical intermediates, particularly peptidyl epoxides and protease inhibitors.[1][2] Its defined stereochemistry is fundamental to the biological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of even trace amounts of its diastereomeric or enantiomeric counterpart can lead to significantly different pharmacological effects or introduce impurities that are difficult to remove in downstream processes.

Therefore, a robust, accurate, and precise analytical methodology for determining both chemical and stereochemical purity is not merely a quality control checkpoint; it is a cornerstone of drug development. High-Performance Liquid Chromatography (HPLC) has emerged as the definitive technique for this purpose, offering the resolution and sensitivity required to meet stringent regulatory standards. This guide provides an in-depth comparison of HPLC-based methods for the purity analysis of erythro-N-Boc-D-phenylalanine epoxide, offering field-proven insights into experimental design, method selection, and data interpretation for researchers, scientists, and drug development professionals.

The Gold Standard: Chiral HPLC for Enantiomeric and Diastereomeric Purity

The primary analytical challenge lies in separating the desired erythro-D epoxide from its potential stereoisomeric impurities: the erythro-L (enantiomer), threo-D (diastereomer), and threo-L (diastereomer) forms. Direct chiral HPLC is the most efficient and widely accepted method for this task.

Causality of Separation: The Chiral Stationary Phase (CSP)

Direct chiral separation is achieved by exploiting the differential, transient diastereomeric complexes formed between the stereoisomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin) are particularly effective for separating phenylalanine derivatives and their analogues.[3][4] The selection of the CSP is the most critical parameter, as its specific three-dimensional structure dictates the degree of chiral recognition and, consequently, the resolution between stereoisomers. For instance, a normal-phase method using a column like the Daicel Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) often provides excellent separation for Boc-protected amino acid derivatives.[5]

Detailed Experimental Protocol: Chiral Normal-Phase HPLC-UV

This protocol outlines a validated starting point for the analysis. Optimization is expected based on the specific impurity profile and available instrumentation.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phases: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample Preparation: Accurately weigh ~5 mg of erythro-N-Boc-D-phenylalanine epoxide and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter if necessary.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm. The phenyl group provides strong UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes (adjust as needed to ensure all potential isomers elute).

Data Interpretation: The chemical and stereochemical purity is calculated using the area percent method. The enantiomeric excess (ee) can be determined from the peak areas of the D- and L-enantiomers using the formula: ee% = ([Area(D) - Area(L)] / [Area(D) + Area(L)]) * 100[6]

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D E Chiral Column Separation D->E F UV Detection (220 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity & Enantiomeric Excess G->H

Caption: Workflow for chiral HPLC purity analysis.

Comparison of Primary and Alternative Analytical Methods

While chiral HPLC is paramount for stereoisomeric purity, a comprehensive quality assessment often requires orthogonal methods to evaluate chemical purity (process-related impurities, degradation products) and absolute content.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for assessing chemical purity in pharmaceutical analysis.[7] Using a C18 column with a mobile phase like acetonitrile and water, it can effectively separate the main epoxide compound from impurities with different polarities. However, it is "chiral blind" and will not separate enantiomers.

  • HPLC with Pre-column Derivatization: This indirect chiral method involves reacting the analyte with a chiral derivatizing agent (e.g., Marfey's reagent, FDNP-Val-NH2) to form diastereomers.[6] These diastereomers can then be readily separated on a standard achiral RP-HPLC column. This is a powerful alternative if a suitable chiral column is unavailable but requires additional sample preparation and validation of the derivatization reaction itself.

  • Quantitative NMR (qNMR): As a primary ratio method, qNMR can determine the absolute purity (assay) of the compound without needing a specific reference standard of the analyte itself.[8] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, it provides a highly accurate measure of content. It is generally not suitable for quantifying low-level impurities.

  • Titrimetric Methods: Methods like titration with perchloric acid can determine the "epoxy value," which is a measure of the total epoxide content per unit weight.[9][10] While useful for a bulk assay, this method lacks specificity and cannot distinguish the target analyte from other epoxide-containing impurities or provide any information on stereochemical purity.

Comparative Data Summary
FeatureChiral HPLC (Direct)RP-HPLC (Achiral)HPLC with Derivatization (Indirect)Quantitative NMR (qNMR)Titration
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Partitioning based on polarity using an achiral stationary phase (e.g., C18).Formation of diastereomers followed by achiral separation.[6]Signal integration relative to a certified internal standard.[8]Chemical reaction to quantify total epoxide content.[9][10]
Primary Use Enantiomeric & Diastereomeric PurityChemical Purity (Process Impurities)Enantiomeric PurityAbsolute Purity (Assay)Bulk Assay (Epoxy Value)
Sensitivity HighHighVery HighModerateLow
Specificity High for stereoisomersHigh for chemical impuritiesHigh for target diastereomersHigh (structurally informative)Low
Sample Prep Simple dissolutionSimple dissolutionComplex (requires reaction)Dissolution with internal standardDissolution, may require specific solvent
Pros Direct, accurate for stereoisomersRobust, widely availableUses standard HPLC columnsNo reference standard of analyte neededInexpensive, simple equipment
Cons Requires specialized, expensive columnsCannot separate enantiomersDerivatization can be complex and introduce errorsLower sensitivity for trace impuritiesNon-specific, subject to interference

Self-Validating Systems: The Imperative of Method Validation

For use in a regulated environment, any chosen HPLC method must be validated to prove its suitability for the intended purpose.[11][12] This process, guided by the International Council for Harmonisation (ICH) guideline Q2(R1), establishes the performance characteristics of the method and ensures its trustworthiness.

A validated method is a self-validating system. System suitability tests (SSTs) are performed before each run to confirm the system (instrument, column, mobile phase) is performing as expected. Parameters like resolution between critical pairs (e.g., the D- and L-enantiomers), peak tailing, and theoretical plates are monitored against pre-defined acceptance criteria. This ensures that on any given day, the validated method is capable of producing reliable results.[13]

Logical Relationship of Key Validation Parameters

Validation_Logic Specificity Specificity (Can it resolve the analyte from all impurities?) Linearity Linearity (Is the response proportional to concentration?) Specificity->Linearity LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Range Range Linearity->Range Accuracy Accuracy (How close is the result to the true value?) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness (Is it resilient to small method changes?) Accuracy->Robustness Precision->Robustness LOQ->Robustness

Caption: Key parameters in HPLC method validation.

Conclusion: An Integrated Analytical Strategy

For the comprehensive purity analysis of erythro-N-Boc-D-phenylalanine epoxide, no single method is sufficient. A scientifically sound and regulatory-compliant strategy employs a combination of orthogonal techniques.

  • Primary Method: Chiral HPLC is the indispensable gold-standard method for determining the crucial stereochemical purity (both enantiomeric and diastereomeric). Its high resolution and direct nature make it the most reliable choice.

  • Orthogonal Method for Chemical Purity: Reversed-Phase HPLC should be employed to profile and quantify any process-related or degradation impurities that are not stereoisomers of the main compound.

  • Orthogonal Method for Assay: qNMR provides an accurate and independent determination of the absolute purity or content of the material, which is vital for stoichiometric calculations in subsequent synthetic steps.

By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile for erythro-N-Boc-D-phenylalanine epoxide, ensuring the quality and integrity of this critical chiral intermediate from the laboratory to manufacturing.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC.
  • Li, R., & Wu, G. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 49–52.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1257–1265.
  • Chem-Impex. (n.d.). threo-N-Boc-D-phenylalanine epoxide.
  • ResearchGate. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF.
  • Wang, C., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1429.
  • ResearchGate. (2018, February 26). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?.
  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Spassova, M. K., Malla, S., & Ansari, G. A. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1835–1841.
  • Klivon. (n.d.). Erythro-N-Boc-D-phenylalanine Epoxide.
  • Albeck, A., & Persky, R. (1991). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Journal of Organic Chemistry, 56(15), 4647–4650.
  • Wikipedia. (n.d.). Epoxy value.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of N-Boc-L-phenylalanine conjugated with ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
  • Cvengroš, J., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Catalysts, 13(3), 603.
  • Swern, D. (1983). Process for the purification of epoxides. U.S. Patent 4,369,096.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of N-Boc-D-proline.
  • Taddei, M., et al. (2005). Amino Acid Derived Epoxide Ring Opening under Microwave Irradiation. Letters in Organic Chemistry, 2(3), 223-225.
  • Santa Cruz Biotechnology. (n.d.). erythro-N-Boc-D-phenylalanine epoxide.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling erythro-N-Boc-D-phenylalanine epoxide

Safe Handling and Operational Logistics for Erythro-N-Boc-D-Phenylalanine Epoxide As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for Erythro-N-Boc-D-Phenylalanine Epoxide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s fundamental chemistry. Erythro-N-Boc-D-phenylalanine epoxide (CAS 98818-34-9) is an indispensable chiral intermediate, predominantly utilized in the synthesis of critical HIV-1 protease inhibitors such as Atazanavir and Darunavir[1]. However, its structural utility is intrinsically linked to a dual-threat hazard profile.

To handle this compound safely, we must design our operational and disposal plans around the specific reactivities of its two defining functional groups: the highly strained epoxide ring and the acid-labile N-Boc protecting group.

Mechanistic Hazard Profile

Understanding the causality behind the hazards is the first step in mitigating them.

  • The Epoxide Moiety (Electrophilic Alkylator): The three-membered oxirane ring is under immense steric strain, making it a potent electrophile. In biological systems, the epoxide group acts as a direct alkylating agent, capable of covalently binding to and destroying cellular nucleotides[2]. This mechanism makes the compound a severe skin and respiratory sensitizer, as well as a potential mutagen and carcinogen[3].

  • The N-Boc Protecting Group (Acid-Labile Gas Generator): The tert-butyloxycarbonyl (Boc) group is stable under neutral and alkaline conditions but is highly sensitive to acidic environments[]. Exposure to acids (e.g., TFA, HCl) triggers rapid decomposition, releasing gaseous isobutylene and carbon dioxide (CO₂)[]. In a sealed reaction vessel or waste container, this gas evolution can cause catastrophic pressurization.

HazardLogic Compound erythro-N-Boc-D-phenylalanine epoxide (CAS: 98818-34-9) Epoxide Epoxide Moiety (Electrophilic) Compound->Epoxide Boc N-Boc Group (Acid-Labile) Compound->Boc Alkylation Direct Alkylating Agent (Nucleotide Damage) Epoxide->Alkylation Sensitization Skin/Respiratory Sensitization Epoxide->Sensitization AcidLability Acidic Cleavage (Isobutylene + CO2) Boc->AcidLability Pressure Container Pressurization (Explosion Risk) AcidLability->Pressure

Figure 1: Mechanistic hazard profile of erythro-N-Boc-D-phenylalanine epoxide.

Quantitative Hazard Metrics & PPE Strategy

To effectively protect personnel, we must translate the compound's physicochemical data into a layered Personal Protective Equipment (PPE) strategy.

Table 1: Physicochemical & Hazard Metrics

MetricValueOperational Implication
Molecular Weight 263.34 g/mol [5]Standard stoichiometric calculations for quenching.
Boc Decomposition Isobutylene + CO₂[]1 mole of reactant yields 2 moles of gas under acidic conditions; extreme pressurization risk.
Alkylating Potential High (Epoxide Ring)[2]Covalently binds nucleotides; strict zero-exposure dermal/inhalation protocols required.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Justification
Ocular/Face Full-face shield over splash gogglesEpoxides cause severe corneal burns; full-face protection prevents aerosolized droplet contact.
Dermal (Hands) Dual-layered Nitrile (≥0.4mm)Epoxides rapidly permeate standard latex. Dual layering provides a self-validating breach indicator.
Dermal (Body) Tyvek® suit or impermeable lab coatPrevents systemic absorption via skin sensitization and irreversible alkylation[3].
Respiratory NIOSH-approved respirator (OV cartridges)Mitigates inhalation of volatile epoxide degradation products or unreacted particulates.

Operational Workflow & Handling Protocol

Every step in handling this compound must be a self-validating system to ensure absolute trustworthiness in the laboratory environment.

Step 1: Environmental Verification

  • Action: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Causality: Alkylating agents pose severe inhalation risks[3]. A dedicated exhaust system prevents the accumulation of toxic vapors and explosive isobutylene gas.

  • Self-Validation: Tape a small strip of tissue to the bottom sash of the fume hood. A continuous inward deflection of the tissue visually validates negative pressure before opening the chemical container.

Step 2: Acid-Free Material Transfer

  • Action: Transfer the compound using strictly base-washed, oven-dried glassware under an inert Argon atmosphere.

  • Causality: The Boc group is highly sensitive to trace acids[]. Even residual acidic moisture on glassware can initiate premature deprotection, ruining the chiral intermediate and releasing gas.

  • Self-Validation: Observe the solid during transfer. The complete absence of micro-effervescence (bubbling) validates that no acidic cross-contamination has occurred.

Step 3: Reaction Execution & Monitoring

  • Action: Maintain reaction temperatures strictly within protocol limits and avoid the introduction of strong Lewis or Brønsted acids unless specifically required for a controlled Boc-deprotection step.

  • Causality: Uncontrolled thermal runaway combined with acid-catalyzed gas evolution can shatter glass reactors.

  • Self-Validation: Equip the reaction vessel with a bubbler filled with mineral oil. A stable, predictable bubble rate validates that gas evolution (if intended) is proceeding safely, while sudden spikes indicate a dangerous loss of thermal control.

OperationalWorkflow S1 1. Fume Hood Verification S2 2. PPE Donning (Dual Nitrile) S1->S2 S3 3. Inert Transfer (N2/Argon) S2->S3 S4 4. Reaction Monitoring S3->S4 S5 5. Controlled Quenching S4->S5 S6 6. Hazardous Waste Segregation S5->S6

Figure 2: Step-by-step operational workflow for handling reactive epoxides.

Emergency Spill Management & Disposal Plan

Spill Response Protocol:

  • Action: Do NOT use water jets or acidic neutralizing spill kits. Absorb the spill with inert vermiculite or dry sand[3].

  • Causality: Water can spread the organic contaminant. More importantly, acidic spill kits will rapidly cleave the Boc group, instantly off-gassing toxic and highly flammable isobutylene and CO₂ into the laboratory atmosphere[].

  • Self-Validation: Use pH test strips on the immediate perimeter of the spill area after applying the absorbent. A neutral pH reading confirms that no acidic cross-contamination has occurred that might trigger a secondary gas-release hazard.

Decontamination & Waste Disposal:

  • Action: Quench residual epoxide on glassware using a mild, basic nucleophile (e.g., 1M ethanolamine in an organic solvent) prior to washing. Segregate all waste into a dedicated, vented "Halogen-Free Organic Hazardous Waste" container.

  • Causality: Ethanolamine safely and irreversibly opens the epoxide ring without triggering the acid-labile Boc group. Vented waste containers are mandatory because slow, ambient degradation may still produce trace CO₂ over time, which would pressurize a tightly sealed drum.

  • Self-Validation: Monitor the temperature of the quenching bath. A return to ambient temperature following a mild exotherm validates the complete consumption of the reactive epoxide species.

References

  • Title: BOC-Amino Acids: erythro-N-Boc-D-phenylalanine epoxide Source: bocsci.com URL:

  • Title: Erythro-N-Boc-D-phenylalanine Epoxide | CAS Number 98818-34-9 Source: klivon.com URL: 5

  • Title: Darunavir Ethanolate | CAS#:635728-49-3 Source: chemsrc.com URL: 1

  • Title: Epoxy Resin ER2223, Part A #152-6879 Source: rs-online.com URL: 3

  • Title: [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane Source: scbt.com URL: 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
erythro-N-Boc-D-phenylalanine epoxide
Reactant of Route 2
Reactant of Route 2
erythro-N-Boc-D-phenylalanine epoxide
© Copyright 2026 BenchChem. All Rights Reserved.